LP-284
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
2412580-47-1 |
|---|---|
Fórmula molecular |
C16H20N2O4 |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea |
InChI |
InChI=1S/C16H20N2O4/c1-8-6-10-12(11(8)7-18(22)14(17)20)9(2)16(4-5-16)15(3,21)13(10)19/h6,21-22H,4-5,7H2,1-3H3,(H2,17,20)/t15-/m1/s1 |
Clave InChI |
VWMPVAZEBAKLFR-OAHLLOKOSA-N |
SMILES isomérico |
CC1=C(C2=C(C3(CC3)[C@](C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |
SMILES canónico |
CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |
Origen del producto |
United States |
Foundational & Exploratory
LP-284: A Technical Guide to its Mechanism of Action in DNA Repair Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-284 is a novel, next-generation acylfulvene, a class of DNA-damaging agents, demonstrating significant preclinical and emerging clinical promise in the treatment of various hematological malignancies, particularly those with inherent deficiencies in DNA Damage Repair (DDR) pathways. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its synthetic lethal relationship with DDR-deficient cancer cells. The information presented herein is curated for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
This compound's therapeutic potential is rooted in its ability to induce complex DNA damage, which is irreparable in cancer cells that have lost key DNA repair functionalities. This targeted approach offers a promising new avenue for treating relapsed or refractory cancers, especially in the context of acquired resistance to standard-of-care therapies.
Core Mechanism of Action: Synthetic Lethality in DDR-Deficient Cells
The primary mechanism of action of this compound is the induction of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] In healthy cells, these breaks are efficiently repaired by a network of DDR pathways, principally Homologous Recombination (HR) and the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. However, many cancers, particularly B-cell lymphomas, harbor mutations in key DDR genes, rendering them vulnerable to agents that cause extensive DNA damage.[2][3]
This compound exploits this vulnerability through a concept known as synthetic lethality. This occurs when the combination of two non-lethal genetic defects—in this case, a deficiency in a DDR pathway in the cancer cell and the DNA damage induced by this compound—results in cell death.[4]
A key feature of this compound is its activity is independent of the enzyme prostaglandin reductase 1 (PTGR1), which is required for the activation of its parent compound, LP-184.[4] This is a significant advantage in treating hematological cancers, which often have low PTGR1 expression.[2]
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway of this compound in both DNA repair-proficient and -deficient cells.
Caption: this compound induces DSBs, activating ATM/ATR and leading to either repair and survival or apoptosis.
Quantitative Data on this compound Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity of this compound in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| JeKo-1 | Mantle Cell Lymphoma (MCL) | 342 (average for MCL lines) | Resistant to ibrutinib and bortezomib |
| SU-DHL-10 | Double-Hit Lymphoma (DHL) | 613 (average for DHL/THL lines) | - |
| OCI-LY1 | B-cell non-Hodgkin lymphoma (B-NHL) | Not specified, but sensitive | MYC/BCL2 dual-translocated |
| HAP1 | Leukemia | 850 | Used for mechanistic studies |
| RPMI8226 | Multiple Myeloma | Not specified, but sensitive | Used for TC-NER inhibition studies |
| CHO parental | Chinese Hamster Ovary | Relatively insensitive | Wild-type DNA repair |
| CHO (ERCC1 mutant) | Chinese Hamster Ovary | ~4x more sensitive than parental | Deficient in TC-NER |
| CHO (ERCC2 mutant) | Chinese Hamster Ovary | ~4x more sensitive than parental | Deficient in TC-NER |
| CHO (ERCC6 mutant) | Chinese Hamster Ovary | ~4x more sensitive than parental | Deficient in TC-NER |
| CHO (XRCC1 mutant) | Chinese Hamster Ovary | Similar sensitivity to parental | Deficient in Base Excision Repair (BER) |
Data extracted from Zhou et al., Oncotarget, 2023.[1][2]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Key Findings | Reference |
| JeKo-1 (MCL) | This compound (2 or 4 mg/kg, i.v.) | Two-fold prolongation of survival compared to vehicle. Increased efficacy over bortezomib and ibrutinib. | [1][2] |
| JeKo-1 (bortezomib/ibrutinib refractory) | This compound (4 mg/kg, i.v.) | Near-complete tumor regression. | [2] |
| OCI-LY1 (MYC/BCL2 dual-translocated) | This compound (4 mg/kg) | 99% tumor growth inhibition at day 24. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
A. CellTiter-Fluor™ Cell Viability Assay (for most lymphoma cell lines)
-
Cell Seeding: Seed 4,000-8,000 cells per well in 96-well plates.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours at 37°C with 5% CO2.
-
Reagent Preparation: Prepare the CellTiter-Fluor™ reagent according to the manufacturer's instructions (Promega, G6082).
-
Incubation: Add the reagent to each well and incubate for at least 30 minutes at 37°C.
-
Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 380-400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
B. AlamarBlue Assay (for CHO cells)
-
Cell Seeding: Seed Chinese Hamster Ovary (CHO) cells and their isogenic mutants in 96-well plates.
-
Treatment: Treat cells with various doses of this compound or vehicle control (DMSO) for 72 hours.
-
Reagent Addition: Add AlamarBlue reagent to each well at 10% of the total volume.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm).
-
Data Analysis: Calculate the percentage of reduction of AlamarBlue to determine cell viability and calculate the IC50.
Western Blotting for DNA Damage Markers
Objective: To assess the induction of DNA damage by this compound through the detection of phosphorylated H2AX (γH2AX) and ATM.
-
Cell Treatment: Treat SU-DHL-10 and JeKo-1 cells with this compound at half their respective IC50 values for 0, 2, 6, and 24 hours.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ATM (Ser1981) and phospho-H2AX (Ser139) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of mantle cell lymphoma.
-
Animal Model: Use NOD.SCID mice.
-
Tumor Implantation: Subcutaneously implant JeKo-1 MCL cells into the flanks of the mice.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., ~100-200 mm³), randomize mice into treatment groups (n=8 per group):
-
Vehicle control (saline, i.v.)
-
This compound (2 mg/kg or 4 mg/kg, i.v.)
-
Bortezomib (1 mg/kg, i.p.)
-
Ibrutinib (50 mg/kg, p.o.)
-
-
Dosing Schedule: Administer treatments on a specified schedule (e.g., every other day for five doses).
-
Tumor Measurement: Measure tumor volume every 2-4 days using calipers.
-
Survival Analysis: Monitor mice for survival, and euthanize when tumors reach a maximum size or if mice show signs of distress.
-
Data Analysis: Plot tumor growth curves and Kaplan-Meier survival curves.
Visualizations of Workflows and Logical Relationships
Experimental Workflow for Assessing this compound Efficacy
Caption: A general workflow for the preclinical evaluation of this compound, from in vitro to in vivo studies.
Logical Relationship of Synthetic Lethality
References
- 1. CellTiter-Fluor™ Cell Viability Assay Protocol [promega.sg]
- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. allevi3d.com [allevi3d.com]
- 4. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
What is the chemical structure of LP-284 acylfulvene
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-284 is a novel, next-generation acylfulvene, a class of semi-synthetic cytotoxic agents derived from the natural product illudin S, which is found in the jack-o'-lantern mushroom (Omphalotus olearius).[1] Acylfulvenes are known for their potent antitumor activity, which is primarily mediated through the alkylation of DNA.[1] this compound is specifically designed to exert a synthetically lethal mechanism of action in cancer cells with deficiencies in their DNA damage repair (DDR) pathways.[2][3] This document provides a comprehensive technical overview of the chemical properties, mechanism of action, preclinical efficacy, and experimental protocols associated with this compound.
Chemical Structure and Properties
This compound is the positive enantiomer of another acylfulvene compound, LP-184.[4] A key differentiating feature of this compound is that its antitumor activity is independent of the expression of prostaglandin reductase 1 (PTGR1), an enzyme required for the bioactivation of some other acylfulvenes like irofulven and LP-184.[4][5] This characteristic broadens the potential therapeutic applicability of this compound to cancers with low or absent PTGR1 expression, such as many hematological malignancies.[4]
Chemical Name (IUPAC): 1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea[6]
Canonical SMILES: CC1=CC2=C(C(=O)C(C(C1)CN(C(=O)N)O)(C)O)C2(C)C3CC3[6]
Chemical Formula: C₁₆H₂₀N₂O₄[7]
Molecular Weight: 304.34 g/mol [7]
CAS Number: 2412580-47-1[7]
Below is a two-dimensional representation of the chemical structure of this compound.
Mechanism of Action
This compound is a potent DNA alkylating agent that induces double-stranded DNA breaks (DSBs).[7][8] Its cytotoxic effects are particularly pronounced in cancer cells with deficiencies in specific DNA damage repair pathways, most notably the Transcription-Coupled Nucleotide Excision Repair (TC-NER) and Homologous Recombination (HR) pathways.
The proposed mechanism of action involves the following key steps:
-
DNA Adduct Formation: this compound alkylates DNA, forming adducts that distort the DNA helix.
-
Induction of Double-Strand Breaks: The resulting DNA lesions lead to the formation of DSBs.[8]
-
Synthetic Lethality in DDR-Deficient Cells:
-
TC-NER Deficiency: In cells with a deficient TC-NER pathway, the DNA lesions created by this compound are not efficiently repaired, leading to stalled transcription complexes and subsequent apoptosis.
-
Homologous Recombination Deficiency (HRD): Cells with HRD, for instance due to mutations in genes like ATM, are unable to effectively repair the DSBs induced by this compound, resulting in genomic instability and cell death.[5]
-
This targeted approach allows this compound to selectively eliminate cancer cells with specific genetic vulnerabilities while potentially sparing healthy cells with intact DDR pathways.
Caption: Signaling pathway of this compound's mechanism of action.
Preclinical Efficacy
This compound has demonstrated potent antitumor activity in a range of preclinical models, particularly in non-Hodgkin's lymphomas (NHL), including mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL).[4]
In Vitro Activity
This compound exhibits nanomolar potency across a panel of hematological cancer cell lines. Notably, its efficacy is maintained in cell lines resistant to standard-of-care agents like ibrutinib and bortezomib.[5]
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| MINO | Mantle Cell Lymphoma | 88 | Bortezomib-resistant |
| MAVER1 | Mantle Cell Lymphoma | 193 | Ibrutinib and Venetoclax-resistant |
| JeKo-1 | Mantle Cell Lymphoma | N/A | Used in xenograft models |
| SU-DHL-10 | Diffuse Large B-Cell Lymphoma | N/A | Used in mechanistic studies |
Data compiled from multiple sources.[4]
In Vivo Activity
In vivo studies using xenograft models have corroborated the potent antitumor effects of this compound.
| Animal Model | Tumor Type | Treatment | Key Findings |
| JeKo-1 Xenograft | Mantle Cell Lymphoma | This compound (2 mg/kg or 4 mg/kg, i.v.) | Prolonged survival by two-fold compared to control; increased efficacy over bortezomib and ibrutinib.[4] |
| JeKo-1 Xenograft (refractory) | Mantle Cell Lymphoma | This compound (4 mg/kg, i.v.) | Rapidly decreased tumor volumes in tumors refractory to bortezomib and ibrutinib.[4] |
Experimental Protocols
Cell Viability Assays
-
Cell Lines: A panel of non-Hodgkin's lymphoma cell lines, including JeKo-1, MINO, and MAVER1.
-
Method: Cells are treated with varying concentrations of this compound for 72 hours. Cell viability is assessed using assays such as Alamar Blue.
-
Data Analysis: IC50 values are calculated from dose-response curves.
Western Blotting for DNA Damage Markers
-
Objective: To detect markers of DNA damage and repair pathway activation.
-
Procedure:
-
Cells (e.g., SU-DHL-10 and JeKo-1) are treated with this compound at half their IC50 concentration for various time points (e.g., 0, 2, 6, and 24 hours).
-
Cell lysates are prepared and proteins separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies against phosphorylated H2AX and ATM.
-
In Vivo Xenograft Studies
-
Animal Model: Immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: JeKo-1 MCL cells are implanted subcutaneously.
-
Treatment Regimen:
-
Once tumors reach a specified volume, mice are randomized into treatment groups.
-
This compound is administered intravenously (i.v.) at doses of 2 mg/kg or 4 mg/kg, typically every other day for a set number of cycles.[4]
-
Control groups receive vehicle (saline).
-
Comparison arms may include standard-of-care agents like bortezomib (intraperitoneal, i.p.) and ibrutinib (oral, p.o.).[4]
-
-
Efficacy Endpoints:
-
Tumor volume is measured regularly using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
Survival is tracked over time.
-
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a promising new-generation acylfulvene with a distinct mechanism of action that confers potent and selective antitumor activity against hematological malignancies, particularly those with inherent deficiencies in DNA damage repair pathways. Its efficacy in preclinical models, including those resistant to current therapies, highlights its potential as a valuable addition to the therapeutic arsenal for relapsed or refractory non-Hodgkin's lymphomas. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients.
References
- 1. Addendum: this compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin’s lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The acylfulvene alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intodna.com [intodna.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Synthetic Lethality of LP-284 in Non-Hodgkin's Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LP-284, a next-generation acylfulvene, demonstrates potent anti-tumor activity in non-Hodgkin's lymphoma (NHL) through a mechanism of synthetic lethality. This small molecule induces double-strand DNA breaks (DSBs), proving particularly cytotoxic to cancer cells with deficiencies in DNA damage repair (DDR) pathways, specifically transcription-coupled nucleotide excision repair (TC-NER) and homologous recombination (HR).[1][2][3] Preclinical studies have established its nanomolar potency across a range of NHL cell lines and significant efficacy in vivo, including in models resistant to standard-of-care agents.[1][2] A Phase 1 clinical trial (NCT06132503) is ongoing, and a complete metabolic response has been reported in a heavily pre-treated patient with diffuse large B-cell lymphoma (DLBCL), underscoring its clinical potential. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying molecular mechanisms of this compound's activity in NHL.
Introduction
Non-Hodgkin's lymphoma represents a diverse group of hematological malignancies with a significant portion of patients experiencing relapsed or refractory disease.[1][2] The principle of synthetic lethality offers a promising therapeutic strategy by targeting the specific vulnerabilities of cancer cells, such as defects in their DNA damage response (DDR) machinery. This compound is a novel investigational drug designed to exploit these deficiencies.[3][4] As an acylfulvene, this compound generates DNA lesions that are recognized and processed by the cell's repair pathways. In cancer cells with compromised DDR, these lesions lead to an accumulation of irreparable DNA damage, ultimately triggering apoptosis.[1][5] This targeted approach is anticipated to spare healthy cells with functional DDR pathways, potentially leading to a wider therapeutic index.
Quantitative Data
The anti-tumor efficacy of this compound has been quantified in both in vitro and in vivo preclinical models of non-Hodgkin's lymphoma.
In Vitro Cytotoxicity of this compound in Hematological Cancer Cell Lines
This compound exhibits potent cytotoxic activity in the nanomolar range across a panel of fifteen NHL cell lines.[1][2]
| Cell Line | Cancer Type | IC50 (nM) |
| JeKo-1 | Mantle Cell Lymphoma | <100 |
| MAVER-1 | Mantle Cell Lymphoma | <100 |
| MINO | Mantle Cell Lymphoma | <100 |
| REC-1 | Mantle Cell Lymphoma | <100 |
| Z-138 | Mantle Cell Lymphoma | <100 |
| JVM-2 | Mantle Cell Lymphoma | <200 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | <200 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | <200 |
| SU-DHL-10 | Double-Hit Lymphoma | <200 |
| OCI-LY1 | Double-Hit Lymphoma | <200 |
| DOHH-2 | Follicular Lymphoma | <200 |
| CA46 | Burkitt Lymphoma | <200 |
| RPMI8226 | Multiple Myeloma | <200 |
| NCI-H929 | Multiple Myeloma | <200 |
| REH | Acute Lymphocytic Leukemia | <200 |
Table 1: In Vitro Potency of this compound. IC50 values were determined after 72 hours of treatment.[1]
In Vivo Efficacy of this compound in Mantle Cell Lymphoma Xenograft Model
In a JeKo-1 mantle cell lymphoma (MCL) cell line-derived xenograft mouse model, this compound demonstrated superior tumor growth inhibition (TGI) compared to standard-of-care agents bortezomib and ibrutinib.[1][5] Furthermore, this compound was effective in treating tumors that had become refractory to bortezomib or ibrutinib.[1][2]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit |
| Vehicle (Saline) | i.v. | - | - |
| This compound | 2 mg/kg, i.v. | 63% | >2-fold increase vs. vehicle |
| This compound | 4 mg/kg, i.v. | 113% | >2-fold increase vs. vehicle |
| Bortezomib | 1 mg/kg, i.p. | 22% | - |
| Ibrutinib | 50 mg/kg, p.o. | 8% | - |
| This compound in Bortezomib-Refractory Tumors | 4 mg/kg, i.v. | Near complete TGI | Not reported |
| This compound in Ibrutinib-Refractory Tumors | 4 mg/kg, i.v. | Near complete TGI | Not reported |
Table 2: In Vivo Efficacy of this compound in JeKo-1 Xenograft Model.[1][5]
Enhanced Sensitivity in DNA Damage Repair Deficient Cells
The synthetic lethal mechanism of this compound is highlighted by the increased sensitivity of cells with deficiencies in key DDR genes.
| Cell Line | Genotype | Fold Increase in Sensitivity to this compound |
| SU-DHL-10 | ATM Knockdown | 1.4-fold |
| CHO | ERCC1 Mutant (TC-NER deficient) | Significantly Increased |
| CHO | ERCC2 Mutant (TC-NER deficient) | Significantly Increased |
| CHO | ERCC6 Mutant (TC-NER deficient) | Significantly Increased |
Table 3: this compound Sensitivity in DDR-Deficient Cells.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various NHL cell lines.
-
Method:
-
NHL cell lines were seeded in 96-well plates.
-
Cells were treated with a range of concentrations of this compound or vehicle control (DMSO).
-
After 72 hours of incubation, cell viability was assessed using the Alamar Blue assay.
-
Fluorescence was measured, and data were normalized to the vehicle-treated control to calculate the percentage of cell survival.
-
IC50 values were determined by plotting cell survival against the log of the drug concentration and fitting the data to a dose-response curve.[4]
-
Western Blot Analysis
-
Objective: To detect the induction of DNA damage response markers following this compound treatment.
-
Method:
-
SU-DHL-10 and JeKo-1 cells were treated with this compound at a concentration equivalent to half of their respective IC50 values.
-
Cell lysates were collected at 0, 2, 6, and 24 hours post-treatment.
-
Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against phosphorylated ATM (p-ATM) and phosphorylated H2AX (γH2AX).
-
Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using a chemiluminescence detection system.[1]
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy and survival benefit of this compound in a mouse model of mantle cell lymphoma.
-
Method:
-
NOD.SCID mice were subcutaneously implanted with JeKo-1 MCL cells.
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound was administered intravenously at doses of 2 mg/kg or 4 mg/kg. Bortezomib was administered intraperitoneally, and ibrutinib was given orally.
-
Tumor volumes were measured regularly using calipers.
-
For survival studies, mice were monitored until they met pre-defined humane endpoints.
-
For refractory tumor studies, mice were first treated with bortezomib or ibrutinib until tumors showed progressive growth, at which point treatment was switched to this compound.[1]
-
Mandatory Visualizations
Signaling Pathway of this compound Induced Synthetic Lethality
Caption: this compound induces DNA lesions leading to apoptosis in cells with deficient DDR pathways.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Conclusion
This compound represents a promising therapeutic agent for non-Hodgkin's lymphoma, particularly for patient populations with underlying deficiencies in their DNA damage repair machinery. Its potent and selective cytotoxicity, demonstrated in preclinical models, and early signs of clinical activity highlight its potential to address the unmet medical need in relapsed and refractory NHL. The synthetic lethal mechanism of action provides a strong rationale for patient stratification based on biomarker analysis, paving the way for a precision medicine approach in the treatment of these hematological malignancies. Further clinical investigation is warranted to fully elucidate the safety and efficacy profile of this compound and to identify the patient populations most likely to benefit from this targeted therapy.
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Both DNA damage repair deficiency and non-Hodgkin lymphoma are the focus of this compound. [hidocdr.com]
LP-284: A Targeted Approach to Cancer Therapy Through Synthetic Lethality
An In-depth Technical Guide on the Discovery and Development of a Novel Acylfulvene Analog for Hematological Malignancies
Introduction
LP-284 is a next-generation, computationally optimized acylfulvene, a class of DNA-damaging agents, that has demonstrated significant therapeutic potential in preclinical and clinical settings for the treatment of various cancers, particularly relapsed and refractory B-cell lymphomas.[1][2] Developed by Lantern Pharma, the discovery of this compound was accelerated by the company's proprietary artificial intelligence (AI) and machine learning platform, RADR®.[2][3] This platform facilitated the identification of this compound's synthetically lethal mechanism of action, which exploits inherent DNA damage repair (DDR) deficiencies in cancer cells.[2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Exploiting DNA Damage Repair Deficiencies
This compound exerts its potent antitumor activity by inducing DNA double-strand breaks (DSBs), a highly lethal form of DNA damage.[1][5][6] The key to its targeted efficacy lies in the concept of synthetic lethality. This compound is particularly effective in cancer cells that have pre-existing defects in their DDR pathways, specifically the Homologous Recombination (HR) and Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathways.[1][5][7]
Many B-cell lymphomas exhibit such DDR deficiencies, with approximately 18% of all lymphomas carrying these defects.[1] For instance, mutations in the Ataxia-Telangiectasia Mutated (ATM) gene, a crucial component of the HR pathway, are found in 40-50% of Mantle Cell Lymphoma (MCL) patients.[1][8] In these cancer cells, the DNA damage inflicted by this compound cannot be efficiently repaired, leading to cell cycle arrest and apoptosis.[7][9] Healthy cells with intact DDR pathways are better able to repair the DNA damage, resulting in a preferential killing of malignant cells.[2]
The signaling pathway for this compound's action is initiated by its introduction into the cancer cell, leading to the formation of DNA adducts and subsequent DSBs. This triggers the activation of the DNA damage response, including the phosphorylation of H2AX (forming γ-H2AX) and ATM.[10][11] In cells with deficient HR or TC-NER pathways, the accumulation of unrepaired DSBs ultimately leads to programmed cell death.
Preclinical Development
In Vitro Studies
This compound has demonstrated potent, nanomolar-range antitumor activity across a wide panel of hematological cancer cell lines, including fifteen non-Hodgkin's lymphoma (NHL) cell lines.[1][7][12] Notably, its efficacy extends to cell lines resistant to other approved therapies such as ibrutinib and bortezomib.[13]
| Cell Line Category | Average IC50 (nM) | Reference |
| Mantle Cell Lymphoma (MCL) | 342 | [1] |
| Double Hit/Triple Hit Lymphoma (DHL/THL) | 613 | [1] |
In Vivo Studies
The in vivo efficacy of this compound has been robustly demonstrated in xenograft mouse models of B-cell lymphomas.
-
JeKo-1 Mantle Cell Lymphoma (MCL) Xenograft Model: In a model derived from the JeKo-1 cell line, which has mutated TP53 and a high HRD score, this compound treatment resulted in a near-complete response.[1][8] It showed significantly greater tumor growth inhibition compared to ibrutinib and bortezomib.[10][14] In tumors refractory to ibrutinib and bortezomib, a single cycle of this compound led to near-complete tumor regression.[14]
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) at Day 17 | Reference |
| This compound | 4 mg/kg | 113% | [14] |
| This compound | 2 mg/kg | 63% | [14] |
| Bortezomib | 1 mg/kg | 22% | [14] |
| Ibrutinib | 50 mg/kg | 8% | [14] |
-
OCILY1 Dual-Translocated Xenograft Model: In a MYC/BCL2 dual-translocated OCILY1 tumor xenograft model, this compound demonstrated a robust efficacy profile with an average of 99% tumor growth inhibition.[1][8]
Clinical Development
Based on its promising preclinical profile, a Phase 1 clinical trial (NCT06132503) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary clinical activity of this compound in patients with relapsed or refractory B-cell non-Hodgkin's lymphomas and other solid tumors.[2][15][16]
The trial is a dose-escalation study where this compound is administered intravenously on days 1, 8, and 15 of a 28-day cycle.[2][9] A remarkable early result from this trial was a complete metabolic response in a heavily pre-treated patient with aggressive Grade 3 non-germinal center B-cell diffuse large B-cell lymphoma (DLBCL).[2][14] This patient had previously failed multiple lines of therapy, including standard chemotherapy, CAR-T cell therapy, and bispecific antibody therapy.[2] The complete response was observed after just two cycles of this compound treatment.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (e.g., DMSO in medium). Incubate for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
In Vivo Xenograft Study
This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
-
Cell Line Preparation: Culture the desired cancer cell line (e.g., JeKo-1) under standard conditions. Harvest cells during the exponential growth phase.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells in a mixture of media and Matrigel) into the flank of each mouse.[17]
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size. Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width^2).[14]
-
Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (e.g., 2 mg/kg or 4 mg/kg, intravenously) and vehicle control according to the specified dosing schedule.[14]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.[14]
Western Blot for Phosphorylated H2AX (γ-H2AX) and ATM
This protocol is used to detect the induction of DNA damage and the activation of the DDR pathway.
-
Cell Treatment and Lysis: Treat cancer cells with this compound at a specified concentration (e.g., ½ IC50) for various time points (e.g., 0, 2, 6, 24 hours).[18] Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated H2AX (γ-H2AX) and phosphorylated ATM. Use an antibody for a housekeeping protein (e.g., α-Tubulin) as a loading control.[19]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. The intensity of the bands corresponding to γ-H2AX and p-ATM indicates the level of DNA damage and DDR activation.
SensiTive Recognition of Individual DNA Ends (STRIDE) Assay
The STRIDE assay is a highly sensitive method for the direct in situ detection of DNA double-strand breaks.
-
Cell Preparation: Treat cells with this compound, then fix and permeabilize them on a microscope slide.
-
DNA End Labeling: Use terminal deoxynucleotidyl transferase (TdT) to incorporate a labeled deoxynucleotide analog (e.g., BrdU) at the 3'-OH ends of the DNA breaks.[20]
-
Antibody Recognition: Incubate the cells with a primary antibody that specifically recognizes the incorporated nucleotide analog.
-
Signal Amplification: Employ a secondary antibody conjugated to an oligonucleotide and a rolling circle amplification (RCA) reaction to generate a highly amplified, localized signal at the site of each DNA break.[21]
-
Fluorescence Detection: Hybridize fluorescently labeled oligonucleotides to the amplified DNA and visualize the distinct foci, representing individual DSBs, using fluorescence microscopy.[13][22]
Conclusion
This compound represents a promising advancement in the targeted therapy of hematological malignancies, particularly for patients with relapsed or refractory disease. Its development, guided by artificial intelligence, highlights the power of computational approaches in modern drug discovery. The synthetically lethal mechanism of action, which specifically targets cancer cells with DDR deficiencies, provides a strong rationale for its clinical efficacy and favorable therapeutic window. The compelling preclinical data, coupled with the remarkable complete response observed in a heavily pre-treated patient in the ongoing Phase 1 clinical trial, underscores the potential of this compound to address a significant unmet medical need in oncology. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this compound across a broader range of cancers with DDR defects.
References
- 1. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2.10. In Vivo Tumor Xenograft Study [bio-protocol.org]
- 4. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. STRIDE—a fluorescence method for direct, specific in situ detection of individual single- or double-strand DNA breaks in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. STRIDE-a fluorescence method for direct, specific in situ detection of individual single- or double-strand DNA breaks in fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lantern Pharma Inc - Lantern Pharma Reports Complete Response in Heavily Pre-Treated Lymphoma Patient with this compound in Phase 1 Clinical Trial [ir.lanternpharma.com]
- 17. insights.inotiv.com [insights.inotiv.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
LP-284: A Novel DNA Alkylating Agent with Targeted Activity Against DNA Damage Repair Deficient Cancers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LP-284 is a next-generation, computationally optimized acylfulvene, a class of DNA alkylating agents, that has demonstrated potent antitumor activity in preclinical and early clinical settings.[1][2] Developed by Lantern Pharma, this compound was designed to exploit synthetic lethal interactions in cancer cells with specific deficiencies in their DNA damage repair (DDR) pathways.[3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action: Exploiting Synthetic Lethality
This compound is a DNA damaging agent that induces double-stranded DNA breaks (DSBs).[4][5] Its primary mechanism of action is centered on the principle of synthetic lethality. It shows heightened potency in cancer cells that have deficiencies in homologous recombination (HR) and transcription-coupled nucleotide excision repair (TC-NER) pathways.[2][4][6]
Unlike its parent compound, LP-184, the bioactivation of this compound is independent of the enzyme Prostaglandin Reductase 1 (PTGR1), which has low expression in many hematologic cancers.[7][8] This independence allows this compound to be effective in a broader range of hematological malignancies.[7]
Upon administration, this compound induces DNA lesions. In healthy cells, these lesions can be effectively repaired by the TC-NER and HR pathways. However, in cancer cells with inherent defects in these pathways (e.g., mutations in ATM, ERCC1, ERCC2, ERCC6), the damage cannot be repaired, leading to the accumulation of DSBs.[2][7][9] This accumulation triggers a DNA damage response, marked by the phosphorylation of H2AX (γH2AX) and ATM, and ultimately leads to apoptosis.[2]
References
- 1. Lantern Pharma Inc - Lantern Pharma Reports Complete Response in Heavily Pre-Treated Lymphoma Patient with this compound in Phase 1 Clinical Trial [ir.lanternpharma.com]
- 2. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound targets non-Hodgkin's lymphoma and DNA damage repair deficiency - ecancer [ecancer.org]
- 7. targetedonc.com [targetedonc.com]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
The Role of PTGR1 in Acylfulvene Prodrug Activation: A Tale of Two Stereoisomers
An in-depth analysis of the differential bioactivation mechanisms of LP-184 and LP-284, with a focus on the pivotal role of Prostaglandin Reductase 1 (PTGR1) in the therapeutic activity of LP-184.
This technical guide provides a comprehensive overview of the enzymatic activation of the acylfulvene class of anti-cancer agents, specifically focusing on the distinct roles of Prostaglandin Reductase 1 (PTGR1) in the bioactivation of the stereoisomers LP-184 and this compound. While both compounds are potent DNA alkylating agents, their dependency on PTGR1 for therapeutic efficacy is a key differentiator. This document will delve into the experimental data and methodologies that elucidate the PTGR1-dependent activation of LP-184 and the PTGR1-independent mechanism of this compound.
Introduction: A Clarification on PTGR1 Dependency
Recent research has highlighted a critical distinction in the activation pathways of two promising acylfulvene stereoisomers, LP-184 and this compound. It is now understood that the cytotoxic activity of LP-184 is critically dependent on its metabolic activation by the enzyme Prostaglandin Reductase 1 (PTGR1).[1][2] In contrast, This compound , the positive enantiomer of LP-184, exerts its potent antitumor effects through a mechanism that is independent of PTGR1 expression.[2][3][4][5] This distinction is of paramount importance for patient stratification and the clinical development of these compounds. This guide will first explore the well-established role of PTGR1 in the activation of LP-184, the parent compound of interest regarding PTGR1-mediated bioactivation, and then briefly discuss the PTGR1-independent mechanism of this compound.
The Central Role of PTGR1 in LP-184 Bioactivation
LP-184 is a next-generation acylfulvene prodrug that demonstrates synthetic lethality in solid tumors with deficiencies in their DNA damage repair (DDR) pathways.[6] Its activation from a prodrug to a highly reactive DNA alkylator is contingent upon the oxidoreductase activity of PTGR1.[1] PTGR1, an enzyme often overexpressed in various solid tumors, catalyzes the reduction of LP-184, leading to the formation of a reactive metabolite that induces irreparable DNA damage in cancer cells.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies that underscore the relationship between PTGR1 expression and the cytotoxic efficacy of LP-184 and related acylfulvenes.
Table 1: Correlation of PTGR1 Expression and Acylfulvene Cytotoxicity
| Compound | Cell Line Panel | Correlation with PTGR1 Expression | Reference |
| LP-184 | NCI-60 | Strong positive correlation | [1] |
| This compound | NCI-60 | No correlation | [1] |
| Irofulven (HMAF) | NCI-60 | Positive correlation | [8] |
Table 2: Enzymatic Conversion of Hydroxymethylacylfulvene (HMAF) by Human and Rat PTGR1
| Enzyme Variant | Km (µM) | Relative Conversion Rate | Reference |
| Human PTGR1 | 4.9 | 20-fold higher than rat | [9] |
| Rat PTGR1 | ~196 | Baseline | [9] |
Table 3: Enhancement of HMAF Sensitivity by PTGR1 Induction
| Cell Line | Inducer | Fold Enhancement of Sensitivity | Reference |
| Colon and Liver Cancer Cells | NRF2 inducers (D3T, resveratrol, curcumin) | 2 to 10-fold | [8] |
| Human HEK293 Cells | Overexpression of hPTGR1 | 100-fold | [8] |
Experimental Protocols
Objective: To determine the correlation between PTGR1 mRNA expression levels and the in vitro cytotoxicity (IC50) of acylfulvene compounds.
Methodology:
-
Cell Lines: A panel of 60 human cancer cell lines (NCI-60) is utilized.
-
Gene Expression Analysis: RNA is extracted from each cell line, and PTGR1 mRNA expression levels are quantified using reverse transcription-polymerase chain reaction (RT-PCR) or microarray analysis.
-
Cytotoxicity Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of the test compound (LP-184, this compound, or Irofulven) is added to the wells.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard method such as the sulforhodamine B (SRB) assay or MTS assay.
-
-
Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated for each cell line. The correlation between PTGR1 expression levels and IC50 values is then determined using statistical methods (e.g., Pearson correlation).[1]
Objective: To measure the kinetics of acylfulvene (e.g., HMAF) conversion by purified PTGR1.
Methodology:
-
Enzyme Purification: Human PTGR1 is cloned and expressed in a suitable system (e.g., E. coli), followed by purification using affinity chromatography.
-
Enzyme Reaction:
-
The reaction mixture contains a defined concentration of the purified PTGR1 enzyme, the acylfulvene substrate (HMAF), and the cofactor NADPH in a suitable buffer.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
-
Product Analysis: The rate of product formation is monitored over time by measuring the decrease in NADPH absorbance at 340 nm using a spectrophotometer.
-
Kinetic Parameter Calculation: The Michaelis-Menten constant (Km) and the catalytic rate (kcat) are determined by fitting the initial reaction rates at varying substrate concentrations to the Michaelis-Menten equation.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PTGR1-mediated activation of LP-184 and a typical experimental workflow for assessing its efficacy.
Caption: PTGR1-mediated bioactivation of LP-184.
Caption: Workflow for determining PTGR1 dependency.
This compound: A PTGR1-Independent Acylfulvene
In contrast to LP-184, this compound was specifically designed to be active in cancers with low PTGR1 expression, such as many hematological malignancies.[2][3] Its mechanism of action still involves the induction of DNA damage, specifically double-strand breaks, but its activation does not require PTGR1.[10][11][12] this compound has shown particular efficacy in cells with deficient DNA damage response and repair pathways, such as those with mutations in ATM or deficiencies in transcription-coupled nucleotide excision repair (TC-NER).[5][10][12] This PTGR1-independent activity broadens the potential clinical applications of acylfulvenes to a wider range of cancer types.
The antitumor activity of this compound is potent, with demonstrated efficacy in the nanomolar range against various hematological cancer cell lines.[3][12][13] Furthermore, this compound has shown the ability to overcome resistance to other targeted therapies like bortezomib and ibrutinib.[10][11][13]
Conclusion
The differential requirement for PTGR1 in the bioactivation of LP-184 and this compound highlights the subtleties of drug metabolism and the potential for rational drug design to overcome limitations of earlier compounds. While PTGR1 is a critical determinant of LP-184's efficacy, making it a promising candidate for solid tumors with high PTGR1 expression, this compound's PTGR1-independent mechanism opens up new therapeutic avenues for hematological and other cancers with low PTGR1 levels. Understanding these distinct mechanisms is crucial for the continued development and clinical application of this important class of anti-cancer agents.
References
- 1. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound demonstrates potency against treatment-resistant MCL cell lines | BioWorld [bioworld.com]
- 3. frontlinegenomics.com [frontlinegenomics.com]
- 4. Deciphering the Potency of this compound: A Novel Chiral DNA Alkylating Agent in Hematologic Malignancies [synapse.patsnap.com]
- 5. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lantern Pharma reports 54% disease control in LP-184 Phase 1a | LTRN Stock News [stocktitan.net]
- 7. researchgate.net [researchgate.net]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Up-Regulation of Human Prostaglandin Reductase 1 Improves the Efficacy of Hydroxymethylacylfulvene, an Antitumor Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound targets non-Hodgkin's lymphoma and DNA damage repair deficiency - ecancer [ecancer.org]
- 13. oncotarget.com [oncotarget.com]
LP-284: A Deep Dive into its Impact on Cancer Cell Cycle Progression
For Immediate Release
This technical guide provides an in-depth analysis of the novel acylfulvene derivative, LP-284, and its effects on the cell cycle progression of cancer cells. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current preclinical data, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Abstract
This compound is a next-generation DNA damaging agent that has demonstrated potent antitumor activity in various hematological malignancies, particularly in B-cell lymphomas such as mantle cell lymphoma (MCL).[1][2][3] Its mechanism of action is centered on the induction of double-stranded DNA breaks, leading to the activation of DNA damage response (DDR) pathways and subsequent cell cycle arrest and apoptosis.[1][4] this compound exhibits enhanced potency in cancer cells with deficiencies in DNA repair pathways, such as homologous recombination (HR) and transcription-coupled nucleotide excision repair (TC-NER), highlighting its potential as a targeted therapy.[1][4]
Mechanism of Action and Impact on Cell Cycle
This compound, a synthetic small molecule, functions as a DNA-damaging agent.[1][4] Its primary mechanism involves the generation of double-stranded DNA breaks (DSBs), which are highly cytotoxic lesions.[1][4] The induction of DSBs triggers the cell's innate DNA Damage Response (DDR) signaling cascade.
While specific quantitative data detailing the percentage of cells in each phase of the cell cycle (G1, S, G2/M) following this compound treatment is not extensively available in the public domain, qualitative evidence from preclinical studies indicates a significant impact on cell cycle progression.[4] Studies have shown that treatment with this compound leads to an accumulation of cells in the late S and G2 phases of the cell cycle.[4] This observation is consistent with the activation of the G2/M checkpoint, a critical cellular surveillance mechanism that prevents cells with damaged DNA from entering mitosis. The arrest in the S and G2 phases allows the cell time to repair the this compound-induced DNA damage. If the damage is too extensive to be repaired, the cell is targeted for apoptosis.
The efficacy of this compound is particularly pronounced in cancer cells harboring mutations in key DDR genes, such as ATM (Ataxia-Telangiectasia Mutated).[5] This synthetic lethality approach underscores the targeted nature of this compound, as it selectively eliminates cancer cells with compromised DNA repair capabilities while sparing normal cells with functional DDR pathways.
Signaling Pathway of this compound Induced Cell Cycle Arrest
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound demonstrates potency against treatment-resistant MCL cell lines | BioWorld [bioworld.com]
- 4. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols for LP-284 in In Vitro Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LP-284 is a next-generation small molecule acylfulvene analog that demonstrates potent antitumor activity, particularly in hematological malignancies such as non-Hodgkin's lymphoma (NHL) and mantle cell lymphoma (MCL).[1][2][3][4] Its mechanism of action involves the induction of DNA double-strand breaks (DSBs), leading to apoptosis in cancer cells.[2][3][4] this compound exhibits synthetic lethality in cancer cells with deficiencies in DNA damage repair (DDR) pathways, including those with mutations in ATM or the Transcription-Coupled Nucleotide Excision Repair (TC-NER) system.[1][2][3] Notably, its efficacy is independent of PTGR1 expression, distinguishing it from earlier acylfulvene derivatives.[1][5]
These application notes provide detailed protocols for the in vitro evaluation of this compound, including methods for assessing cytotoxicity, apoptosis, DNA damage, and effects on the cell cycle.
Data Presentation
Table 1: Cytotoxicity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Resistance Profile | This compound IC50 (nM) |
| MINO | Bortezomib-resistant | 88[1] |
| MAVER1 | Ibrutinib and Venetoclax-resistant | 193[1] |
Table 2: Effect of ATM Knockdown on this compound Sensitivity
| Cell Line | Genetic Background | Fold Decrease in IC50 with ATM Knockdown |
| SU-DHL-10 | Double-Hit Lymphoma | 1.4 |
| JeKo-1 | Mantle Cell Lymphoma | ~1.2 |
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Lines: A variety of human hematological cancer cell lines can be used, including but not limited to JeKo-1, MINO, MAVER-1 (MCL), SU-DHL-10 (Double-Hit Lymphoma), and HAP1 (Leukemia).[2][6] Chinese Hamster Ovary (CHO) cells and their isogenic mutants with specific DDR deficiencies are also suitable for mechanistic studies.[2]
-
Culture Conditions: Cells should be cultured in the medium recommended by the supplier (e.g., ATCC, DSMZ), supplemented with the appropriate percentage of fetal bovine serum (FBS) and antibiotics. Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.[2]
-
This compound Stock Solution: For in vitro experiments, dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2][7] Store the stock solution at -80°C.[2] Prepare fresh dilutions in the appropriate cell culture medium for each experiment, ensuring the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.1%).
Cytotoxicity Assay (Cell Viability)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
96-well, clear-bottom, black-sided tissue culture plates
-
CellTiter-Fluor™ Cell Viability Assay (Promega, G6082) or AlamarBlue™ reagent
-
Multi-well plate reader (fluorometer)
-
-
Procedure:
-
Seed 4,000 to 8,000 cells per well in 90 µL of culture medium in a 96-well plate.[2]
-
Incubate the plate for 24 hours to allow cells to adhere and stabilize.
-
Prepare a serial dilution of this compound in culture medium. Add 10 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells in triplicate.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[2]
-
For CellTiter-Fluor™ Assay:
-
Add 10 µL of GF-AFC substrate diluted in assay buffer to each well.
-
Mix by orbital shaking for 1 minute.
-
Incubate for 30 minutes at 37°C, protected from light.[2]
-
-
Measure fluorescence using a plate reader with appropriate filters (e.g., 380-400 nm excitation, 505 nm emission).
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis and DNA Damage Assessment by Imaging
This protocol utilizes immunofluorescence to simultaneously detect markers of apoptosis (cleaved caspase-3) and DNA damage (γH2AX), along with direct visualization of DSBs using the STRIDE assay.
-
Materials:
-
HAP1 leukemia cell line[7]
-
Primary antibodies: anti-cleaved caspase-3, anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently-labeled secondary antibodies
-
dSTRIDE (SensiTive Recognition of Individual DNA Ends) assay kit
-
DAPI nuclear stain
-
Fluorescence microscope or high-content imaging system
-
-
Procedure:
-
Seed HAP1 cells on appropriate imaging plates or slides.
-
Treat cells with vehicle (DMSO) or this compound (e.g., 850 nM) for various time points, such as 6, 24, and 72 hours.[3][7]
-
Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
Perform the dSTRIDE assay to label DSBs, following the manufacturer's protocol.[3][7]
-
Incubate with primary antibodies against cleaved caspase-3 and γH2AX overnight at 4°C.
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of cleaved caspase-3 and γH2AX, and the number of DSB foci per nucleus.[3][7] An increase in all three markers over time is indicative of this compound's mechanism of action.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
-
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed approximately 1 x 10^6 cells in culture dishes and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest cells, including both adherent and floating populations.
-
Wash the cells with ice-cold PBS and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells for at least 2 hours at -20°C.
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 0.5 mL of PI/RNase A staining solution.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Analyze the samples on a flow cytometer. A sub-G1 peak can indicate apoptosis, while accumulation in S or G2/M phases suggests cell cycle arrest.[6]
-
Visualizations
Caption: Workflow for evaluating this compound's in vitro efficacy and mechanism.
Caption: this compound's synthetic lethality mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intodna.com [intodna.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Determining the Potency of LP-284: Application Notes and Protocols for IC50 Assessment in Lymphoma Cell Lines
For Immediate Release:
Plano, TX – In the rapidly evolving landscape of oncology, particularly in the treatment of hematological malignancies, the small molecule acylfulvene, LP-284, has emerged as a promising therapeutic agent. Developed by Lantern Pharma, this compound has demonstrated potent antitumor activity in various non-Hodgkin's lymphoma (NHL) models.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to determine the half-maximal inhibitory concentration (IC50) values of this compound in lymphoma cell lines, a critical step in preclinical drug evaluation.
This compound's mechanism of action involves the induction of double-strand DNA breaks (DSBs), making it particularly effective in cancer cells with deficiencies in their DNA damage response and repair (DDR) pathways.[1][2][4][5] Notably, its efficacy is independent of the enzyme PTGR1, which is required for the activation of its analogue, LP-184, broadening its therapeutic potential in hematologic cancers that often express low levels of PTGR1.[3][6][7]
Data Summary: IC50 Values of this compound in Non-Hodgkin's Lymphoma Cell Lines
The following table summarizes the reported IC50 values for this compound in a panel of human non-Hodgkin's lymphoma cell lines following a 72-hour incubation period. These values highlight the nanomolar potency of this compound across various subtypes, including Mantle Cell Lymphoma (MCL) and Diffuse Large B-cell Lymphoma (DLBCL).
| Cell Line | Lymphoma Subtype | IC50 (nM) | Notes |
| MINO | Mantle Cell Lymphoma | 88 | Resistant to Bortezomib[3][8] |
| MAVER1 | Mantle Cell Lymphoma | 193 | Resistant to Ibrutinib and Venetoclax[3][8] |
| JeKo-1 | Mantle Cell Lymphoma | 263 | --- |
| JVM2 | Mantle Cell Lymphoma | 343 | --- |
| Z138 | Mantle Cell Lymphoma | 370 | Resistant to Ibrutinib[7] |
| REC1 | Mantle Cell Lymphoma | 794 | Resistant to Bortezomib[7] |
| Average | Mantle Cell Lymphoma (6 lines) | 342 | [9] |
| Average | DHL/THL (7 lines) | 613 | [9] |
DHL: Double-Hit Lymphoma; THL: Triple-Hit Lymphoma
Experimental Protocols
This section outlines the key experimental protocols for determining the IC50 values of this compound in lymphoma cell lines.
Cell Culture and Maintenance
-
Cell Lines: Obtain lymphoma cell lines (e.g., MINO, MAVER1, JeKo-1 from authenticated cell banks).
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain exponential growth.
In Vitro Cytotoxicity Assay (CellTiter-Glo® or MTT Assay)
This protocol describes a typical 72-hour cell viability assay to determine the IC50 value of this compound.
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for IC50 determination and the proposed signaling pathway of this compound.
Caption: Workflow for Determining this compound IC50 Values.
References
- 1. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound targets non-Hodgkin's lymphoma and DNA damage repair deficiency - ecancer [ecancer.org]
- 6. This compound demonstrates potency against treatment-resistant MCL cell lines | BioWorld [bioworld.com]
- 7. onclive.com [onclive.com]
- 8. onclive.com [onclive.com]
- 9. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Dissolving LP-284 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of LP-284 in dimethyl sulfoxide (DMSO) for laboratory use. The information is intended to ensure proper handling, storage, and preparation of this compound solutions for consistent and reliable experimental results.
Introduction
This compound is a novel small molecule acylfulvene derivative that functions as a potent DNA alkylating agent.[1][2] It has demonstrated significant antitumor activity, particularly in hematologic cancers with compromised DNA damage repair (DDR) pathways.[3][4] For in vitro studies, this compound is typically dissolved in DMSO.[3] Proper preparation of this compound stock solutions is critical for accurate experimental outcomes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | (+)N-hydroxy-N-(methylacylfulvene)urea | [3] |
| CAS Number | 2412580-47-1 | [1][2] |
| Molecular Formula | C₁₆H₂₀N₂O₄ | [1][2] |
| Molecular Weight | 304.34 g/mol | [1][2] |
| Appearance | Solid powder | N/A |
Solubility Data
| Solvent | Solubility | Notes | Reference |
| DMSO | Soluble | Used for in vitro stock solutions. | [3] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 3.04 mg of this compound (Molecular Weight = 304.34 g/mol ).
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex the solution until the this compound is completely dissolved. Visual inspection should confirm a clear solution with no visible particulates.
-
Aiding Dissolution (if necessary): If the compound does not readily dissolve, the following steps can be taken:
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Warming: Briefly warm the solution in a water bath at a temperature not exceeding 37°C.
-
-
Sterilization (Optional): For sterile applications, the prepared stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution to the desired final working concentration using the appropriate cell culture medium.
-
DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final DMSO concentration) should be included in all experiments.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by inducing DNA double-strand breaks (DSBs).[3][4] This damage activates the DNA Damage Response (DDR) pathway. This compound is particularly effective in cancer cells with deficiencies in DDR pathways, such as Homologous Recombination (HR) and Transcription-Coupled Nucleotide Excision Repair (TC-NER), a concept known as synthetic lethality.[3][6] Cells with mutations in the ATM gene, a key regulator of the DDR, are hypersensitive to this compound.[6][7]
Upon this compound-induced DNA damage, the ATM kinase is activated and phosphorylates downstream targets, including the histone variant H2AX, leading to the formation of γH2AX foci at the sites of DNA damage.[3] This serves as a platform for the recruitment of other DNA repair proteins to resolve the damage.
Caption: this compound induced DNA damage signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for utilizing this compound in a cell-based viability assay.
Caption: General workflow for an in vitro cell viability assay with this compound.
Handling and Storage
Proper handling and storage of this compound are essential to maintain its stability and ensure the safety of laboratory personnel.
Storage of Solid Compound:
-
Store this compound powder at -80°C for long-term stability.[3]
-
Keep the container tightly sealed to prevent moisture absorption.
Storage of DMSO Stock Solution:
-
Store aliquots of the DMSO stock solution at -80°C for long-term storage (up to 6 months).
-
For short-term storage, aliquots can be kept at -20°C for up to 1 month.
-
Avoid repeated freeze-thaw cycles.
Safety Precautions:
-
As a DNA alkylating agent, this compound should be handled as a potentially hazardous compound.
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water.
-
Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information. Although a specific MSDS for this compound is not publicly available, general safety precautions for handling potent small molecules and DNA alkylating agents should be strictly followed.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not fully dissolve in DMSO. | Insufficient mixing or low ambient temperature. | Vortex for a longer duration. Use a sonicator bath for 5-10 minutes. Gently warm the solution in a 37°C water bath. |
| Precipitate forms upon dilution in aqueous media. | Low aqueous solubility of the compound. | Ensure the final DMSO concentration is as low as possible while maintaining solubility. Prepare dilutions immediately before use. Gently vortex or warm the diluted solution to aid re-dissolution. |
| Inconsistent experimental results. | Degradation of the compound. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature. Prepare fresh working solutions for each experiment. |
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scholars@Duke publication: MCL-319 this compound - A Highly Potent Small Molecule Targeting Mantle Cell Lymphoma. [scholars.duke.edu]
- 7. targetedonc.com [targetedonc.com]
Application Notes and Protocols for LP-284 Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the administration of LP-284, a novel small-molecule acylfulvene, in xenograft mouse models of non-Hodgkin's lymphoma. The included methodologies are based on published preclinical data and standard laboratory procedures.
Introduction
This compound is a next-generation DNA damaging agent that induces double-stranded DNA breaks, showing potent antitumor activity in preclinical models of hematological cancers, particularly those with deficiencies in DNA damage repair (DDR) pathways.[1][2][3][4] It has demonstrated significant efficacy in prolonging survival and inhibiting tumor growth in xenograft models of mantle cell lymphoma (MCL).[1][3][5][6][7][8] this compound's mechanism of action makes it a promising therapeutic candidate for relapsed or refractory B-cell lymphomas.[2][9]
Mechanism of Action
This compound exerts its cytotoxic effects by inducing DNA double-strand breaks (DSBs).[1][2][3][4][5] This activity is particularly potent in cancer cells with pre-existing deficiencies in DNA damage response and repair mechanisms, such as homologous recombination (HR) and transcription-coupled nucleotide excision repair (TC-NER).[9][10][11] This synthetic lethal approach allows for targeted killing of cancer cells while potentially sparing normal cells with intact DDR pathways.
Preclinical Efficacy in Xenograft Models
This compound has demonstrated significant tumor growth inhibition (TGI) in preclinical xenograft models using the JeKo-1 human mantle cell lymphoma cell line.
| Treatment Group | Dose | Administration Route | TGI (%) | Reference |
| This compound | 2 mg/kg | Intravenous (i.v.) | 63% | [7] |
| This compound | 4 mg/kg | Intravenous (i.v.) | 113% | [7] |
| Bortezomib | 1 mg/kg | Intraperitoneal (i.p.) | 22% | [7] |
| Ibrutinib | 50 mg/kg | Oral (p.o.) | 8% | [7] |
Experimental Protocols
The following protocols provide a detailed methodology for establishing a JeKo-1 xenograft model and administering this compound.
Cell Culture and Xenograft Establishment
This protocol describes the steps for culturing JeKo-1 cells and implanting them into immunodeficient mice to establish a xenograft tumor model.
Materials:
-
JeKo-1 cell line (ATCC® CRL-3006™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude)
-
Matrigel
-
Sterile PBS
-
Syringes and needles (27-30G)
Procedure:
-
Cell Culture: Culture JeKo-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest exponentially growing cells, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Xenograft Implantation: Subcutaneously inject 1 x 107 JeKo-1 cells in a total volume of 100-200 µL into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: Tumor Volume = (Length x Width2) / 2.
-
Initiation of Treatment: Begin treatment when tumors reach a palpable size, typically 100-200 mm3.
This compound Administration Protocol
This protocol outlines the preparation and intravenous administration of this compound to tumor-bearing mice.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (27-30G)
-
Mouse restrainer
-
Heat lamp (for tail vein dilation)
Procedure:
-
This compound Preparation: Reconstitute this compound in sterile saline to the desired final concentrations (e.g., for 2 mg/kg and 4 mg/kg doses).
-
Animal Preparation: Place the mouse in a restrainer. To facilitate injection, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Intravenous Injection:
-
Disinfect the tail with 70% ethanol.
-
Using a 27-30G needle, slowly inject the prepared this compound solution into one of the lateral tail veins.
-
The typical injection volume for a mouse is approximately 100 µL, but should be calculated based on the animal's weight.
-
-
Treatment Schedule: Administer this compound intravenously every other day for a total of five doses (one cycle).[6][7]
-
Monitoring: Monitor the animals for any signs of toxicity, and continue to measure tumor volume and body weight every 2-3 days throughout the study.
Data Analysis and Interpretation
The primary endpoint for efficacy is typically tumor growth inhibition. This can be calculated at the end of the treatment cycle. Survival studies may also be conducted, with the endpoint being when tumors reach a predetermined maximum size (e.g., 2000 mm3). Statistical analysis, such as t-tests or ANOVA, should be used to compare treatment groups.
Safety and Toxicology
In preclinical studies, this compound was generally well-tolerated in mice, with no significant weight loss observed at therapeutic doses.[6] Key pharmacokinetic studies have shown that this compound is not a substrate or modulator of major CYP-450 enzymes.[2] Safety pharmacology studies indicated a low potential for cardiovascular effects.[2]
Disclaimer: This protocol is intended for research purposes only and should be performed by trained personnel in accordance with institutional and national guidelines for animal care and use. Appropriate personal protective equipment should be worn at all times.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Tumor volume measurement [bio-protocol.org]
- 3. services.anu.edu.au [services.anu.edu.au]
- 4. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.vt.edu [research.vt.edu]
- 6. ltk.uzh.ch [ltk.uzh.ch]
- 7. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 8. researchgate.net [researchgate.net]
- 9. businesswire.com [businesswire.com]
- 10. oncotarget.com [oncotarget.com]
- 11. This compound demonstrates potency against treatment-resistant MCL cell lines | BioWorld [bioworld.com]
Application Notes and Protocols for Detecting γH2AX after LP-284 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-284 is a novel small molecule acylfulvene derivative that has demonstrated potent antitumor activity, particularly in hematological malignancies.[1][2] Its mechanism of action involves the induction of DNA double-strand breaks (DSBs), a catastrophic form of DNA damage that triggers the DNA Damage Response (DDR).[1][3] A key early event in the DDR is the rapid and extensive phosphorylation of the histone variant H2AX at serine 139, resulting in the formation of γH2AX.[4][5] This phosphorylated form serves as a crucial platform for the recruitment of DNA repair proteins to the site of damage.[4][6] Consequently, the detection and quantification of γH2AX by Western blot is a reliable and sensitive method to assess the pharmacodynamic effects of DNA-damaging agents like this compound. This document provides a detailed protocol for the treatment of cancer cells with this compound and the subsequent detection and quantification of γH2AX via Western blotting.
Introduction to this compound and γH2AX
This compound is a next-generation DNA-damaging agent that shows synthetic lethality in cancer cells with deficiencies in DNA damage repair pathways.[7][8] By inducing DSBs, this compound activates cellular DNA repair mechanisms, a hallmark of which is the phosphorylation of H2AX.[1][3] The histone H2AX is a variant of histone H2A, and its phosphorylation at serine 139 (γH2AX) is a critical initiating step in the signaling cascade that responds to DSBs.[5][6] This phosphorylation is primarily carried out by the phosphatidylinositol 3-kinase-like kinases (PIKKs), including Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase (DNA-PKcs).[5][9] The resulting γH2AX serves as a docking site for a multitude of DDR proteins, thereby amplifying the damage signal and facilitating DNA repair.[4] Monitoring the levels of γH2AX provides a quantitative measure of the extent of DNA damage induced by therapeutic agents such as this compound.
This compound Induced DNA Damage Signaling Pathway
The induction of DNA double-strand breaks by this compound initiates a signaling cascade aimed at repairing the damage and maintaining genomic integrity. The core of this response is the activation of ATM and the subsequent phosphorylation of H2AX.
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound demonstrates potency against treatment-resistant MCL cell lines | BioWorld [bioworld.com]
- 9. pnas.org [pnas.org]
Measuring DNA Damage Induced by LP-284 Using the STRIDE Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S1 nuclease-based Technique for RecA-Independent DNA End (STRIDE) assay is a highly sensitive and specific fluorescence-based method for the direct in situ detection and quantification of DNA breaks in individual cells.[6][7][8] Unlike indirect methods that measure DNA damage response proteins like γH2AX, the STRIDE assay directly labels the exposed 3'-OH ends of DNA at break sites, providing a more direct measure of DNA damage.[6][9] The technology can be adapted to detect both single-strand breaks (sSTRIDE) and double-strand breaks (dSTRIDE).[6][7] This document provides detailed application notes and protocols for utilizing the STRIDE assay to measure DNA damage induced by LP-284.
Principle of the STRIDE Assay
The STRIDE assay is a multi-step process that enables the highly sensitive detection of DNA breaks through signal amplification. The core principle involves:
-
Enzymatic Labeling of DNA Ends: Free 3'-OH ends of DNA at break sites are enzymatically labeled with modified nucleotides (e.g., biotin-dUTP or BrdU). For dSTRIDE, Terminal deoxynucleotidyl Transferase (TdT) is typically used, while for sSTRIDE, DNA Polymerase I can be employed.
-
Antibody-Based Recognition: The incorporated modified nucleotides are then recognized by specific primary antibodies.
-
Signal Amplification: A proximity ligation assay (PLA)-based signal amplification technique is then used. Secondary antibodies conjugated with oligonucleotides bind to the primary antibodies. When two of these oligonucleotide-conjugated antibodies are in close proximity (i.e., at the site of a DNA break), a connector oligonucleotide can hybridize and be ligated to form a circular DNA template.
-
Rolling Circle Amplification (RCA): This circular DNA template is then amplified via rolling circle amplification, generating a long, single-stranded DNA molecule containing hundreds of copies of the original circular sequence.
-
Fluorescent Detection: The amplified DNA is then detected by hybridization with fluorescently labeled probes, resulting in a bright, distinct fluorescent focus at the site of each DNA break.
Application of STRIDE for this compound-Induced DNA Damage
The dSTRIDE assay is particularly well-suited for characterizing the DNA-damaging effects of this compound, as the compound is known to induce DSBs. By quantifying the number of dSTRIDE foci per nucleus, researchers can obtain a direct and quantitative measure of the genotoxic effects of this compound. This information is invaluable for:
-
Mechanism of Action Studies: Confirming that this compound induces DNA DSBs as a primary mechanism of its anticancer activity.
-
Dose-Response and Time-Course Analyses: Determining the optimal concentration and treatment duration of this compound to induce significant DNA damage.
-
Pharmacodynamic (PD) Biomarker Development: Using the dSTRIDE assay as a PD biomarker in preclinical and clinical studies to assess drug activity in tumor tissues.
-
Evaluating Synthetic Lethality: Comparing the extent of DNA damage in cells with and without specific DDR deficiencies to validate the synthetic lethal interaction of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.
Table 1: Quantification of this compound Induced DNA Double-Strand Breaks by dSTRIDE Assay
| Cell Line | Treatment | Duration (hours) | Mean dSTRIDE Foci per Nucleus | Fold Increase vs. Control | Reference |
| HAP1 (Leukemia) | Vehicle (DMSO) | 6 | ~2 | - | |
| This compound (850 nM) | 6 | ~5 | ~2.5 | ||
| Vehicle (DMSO) | 24 | ~2 | - | ||
| This compound (850 nM) | 24 | ~8 | ~4.0 | ||
| Vehicle (DMSO) | 72 | ~2 | - | ||
| This compound (850 nM) | 72 | ~10 | ~5.0 |
Table 2: In Vitro Cytotoxicity of this compound in Non-Hodgkin's Lymphoma (NHL) Cell Lines
| Cell Line | Histology | IC50 (nM) | Reference |
| JeKo-1 | Mantle Cell Lymphoma | <100 | |
| MAVER-1 | Mantle Cell Lymphoma | <100 | |
| MINO | Mantle Cell Lymphoma | <100 | |
| REC-1 | Mantle Cell Lymphoma | <100 | |
| Z-138 | Mantle Cell Lymphoma | <100 | |
| JVM-2 | Mantle Cell Lymphoma | <100 | |
| SU-DHL-4 | Diffuse Large B-Cell Lymphoma | 100-500 | |
| SU-DHL-6 | Diffuse Large B-Cell Lymphoma | 100-500 | |
| SU-DHL-10 | Diffuse Large B-Cell Lymphoma | 100-500 | |
| OCI-LY1 | Diffuse Large B-Cell Lymphoma | <100 |
Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| JeKo-1 (MCL) | This compound (4 mg/kg) | i.v., on days indicated in study | Near complete response | |
| OCI-LY1 (DLBCL) | This compound (4 mg/kg) | i.v., on days 1, 8, 15 of 28-day cycle | 99 | |
| OCI-LY1 (DLBCL) | This compound (2 mg/kg) | i.v., on days 1, 8, 15 of 28-day cycle | 57 | |
| OCI-LY1 (DLBCL) | This compound (2 mg/kg) + Rituximab | i.v., on days 1, 8, 15 of 28-day cycle | 93 |
Experimental Protocols
Detailed Protocol for dSTRIDE Assay
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials and Reagents:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.5% Triton X-100 in PBS
-
Wash Buffer: 0.05% Tween-20 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Wash Buffer
-
TdT Labeling Mix:
-
TdT Reaction Buffer
-
Terminal deoxynucleotidyl Transferase (TdT)
-
Biotin-16-dUTP or BrdU
-
-
Primary Antibodies (from two different host species, e.g., mouse anti-BrdU and rabbit anti-BrdU)
-
Proximity Ligation Assay (PLA) Probes (anti-mouse PLUS and anti-rabbit MINUS)
-
PLA Ligation and Amplification Reagents
-
Fluorescently labeled detection oligonucleotides
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
-
Microscope slides and coverslips
-
Humidified chamber
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile coverslips in a multi-well plate at an appropriate density to achieve 60-70% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
DNA End Labeling:
-
Prepare the TdT labeling mix according to the manufacturer's instructions.
-
Incubate the coverslips with the TdT labeling mix in a humidified chamber at 37°C for 1 hour.
-
Wash the cells three times with Wash Buffer for 5 minutes each.
-
-
Immunostaining and Proximity Ligation:
-
Block the cells with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with a mixture of the two primary antibodies (e.g., mouse and rabbit anti-BrdU) diluted in Blocking Buffer overnight at 4°C in a humidified chamber.
-
Wash the cells three times with Wash Buffer for 5 minutes each.
-
Incubate the cells with the PLA probes (anti-mouse PLUS and anti-rabbit MINUS) diluted in Blocking Buffer for 1 hour at 37°C in a humidified chamber.
-
Wash the cells twice with Wash Buffer for 5 minutes each.
-
Perform the ligation and amplification steps according to the PLA kit manufacturer's protocol.
-
-
Fluorescent Detection and Imaging:
-
Incubate the cells with the fluorescently labeled detection oligonucleotides according to the PLA kit manufacturer's protocol.
-
Wash the cells as recommended by the manufacturer.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the coverslips briefly in PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence or confocal microscope. Acquire images of the DAPI (blue) and STRIDE (e.g., red or green) channels.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to automatically identify and count the number of dSTRIDE foci per nucleus.
-
The DAPI channel is used to define the nuclear area.
-
Quantify the number of distinct fluorescent foci within each nucleus.
-
Calculate the average number of dSTRIDE foci per nucleus for each treatment condition.
-
Visualizations
DNA Damage Response (DDR) Signaling Pathway
References
- 1. Lantern Pharma Inc - Lantern Pharma Reports Complete Response in Heavily Pre-Treated Lymphoma Patient with this compound in Phase 1 Clinical Trial [ir.lanternpharma.com]
- 2. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. onclive.com [onclive.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. This compound demonstrates potency against treatment-resistant MCL cell lines | BioWorld [bioworld.com]
- 8. ashpublications.org [ashpublications.org]
- 9. onclive.com [onclive.com]
Application Notes and Protocols for Screening LP-284 Sensitivity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-284 is a next-generation acylfulvene, a class of small molecules known for their DNA-damaging capabilities. It demonstrates potent antitumor activity, particularly in hematological malignancies such as non-Hodgkin's lymphoma (NHL).[1][2] The mechanism of action for this compound involves the induction of double-strand DNA breaks (DSBs), which are highly cytotoxic to cancer cells.[1][2] Notably, this compound exhibits a synthetic lethal interaction with deficiencies in the DNA Damage Response (DDR) pathways, including the Transcription-Coupled Nucleotide Excision Repair (TC-NER) and Homologous Recombination (HR) pathways.[2][3] This makes it particularly effective against tumors with mutations in key DDR genes like ATM.[2] Unlike its predecessor, LP-184, the bioactivation of this compound is independent of prostaglandin reductase 1 (PTGR1) expression, broadening its potential therapeutic application across various cancers.[3]
These application notes provide detailed protocols for three commonly used cell viability assays—CellTiter-Glo®, MTT, and Annexin V/PI flow cytometry—to screen and characterize the sensitivity of lymphoma and leukemia cell lines to this compound.
Data Presentation: this compound In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in a panel of hematological cancer cell lines, demonstrating its nanomolar potency.
Table 1: IC50 Values of this compound in Various Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MINO | Mantle Cell Lymphoma | 88 |
| MAVER1 | Mantle Cell Lymphoma | 193 |
| JeKo-1 | Mantle Cell Lymphoma | Refer to original publication for specific value |
| Other NHL cell lines | Non-Hodgkin's Lymphoma | Nanomolar range |
Data sourced from preclinical studies.[1][4] Specific values for all cell lines should be determined empirically.
Mandatory Visualizations
Caption: this compound mechanism of action leading to apoptosis in DDR-deficient cancer cells.
Caption: Experimental workflow for screening this compound sensitivity.
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a luminescent-based measurement of cell viability.
Materials:
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
Lymphoma/leukemia cell lines
-
Complete cell culture medium
-
This compound compound
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in opaque-walled multi-well plates at a pre-determined optimal density in culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the cell plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the results and determine the IC50 value using a suitable software.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce MTT to a purple formazan product.
Materials:
-
96-well flat-bottom plates
-
Lymphoma/leukemia cell lines
-
Complete cell culture medium
-
This compound compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to grow overnight.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 72 hours). Include vehicle-treated controls.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of the DNA stain PI by cells with compromised membranes.[2]
Materials:
-
Flow cytometer
-
Lymphoma/leukemia cell lines
-
Complete cell culture medium
-
This compound compound
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Treatment:
-
Seed cells and treat with desired concentrations of this compound for a specified time period (e.g., 24-48 hours).
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the supernatant) and centrifuge.
-
Wash the cells twice with cold PBS.[2]
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V, and cells stained with only PI) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Establishing and Characterizing LP-284 Resistant Cell Line Models
For Research Use Only.
Introduction
LP-284 is a next-generation acylfulvene, a class of small molecules that induce DNA double-strand breaks (DSBs).[1][2][3][4] Its mechanism of action is particularly effective in cancer cells with deficiencies in the DNA Damage Response (DDR) pathways, specifically Transcription-Coupled Nucleotide Excision Repair (TC-NER).[1][4][5][6][7][8][9][10] this compound has demonstrated potent, nanomolar-range antitumor activity in various hematological cancer cell lines, including those resistant to established therapies such as bortezomib and ibrutinib.[1][2][7][11] The development of cell line models with acquired resistance to this compound is a critical step in understanding potential clinical resistance mechanisms, identifying biomarkers of response and resistance, and developing novel therapeutic strategies to overcome it.
This application note provides a detailed protocol for generating this compound resistant cell lines using a dose-escalation method. It also includes protocols for the characterization of these resistant models, including the assessment of cell viability, analysis of DNA damage signaling pathways, and evaluation of apoptosis.
Data Presentation
Table 1: this compound IC50 Values in Non-Hodgkin's Lymphoma (NHL) Cell Lines
| Cell Line | Histology | This compound IC50 (nM) | Notes |
| JeKo-1 | Mantle Cell Lymphoma | ~342 (average for MCL lines) | Parental, sensitive |
| MINO | Mantle Cell Lymphoma | 88 | Resistant to bortezomib |
| MAVER1 | Mantle Cell Lymphoma | 193 | Resistant to ibrutinib and venetoclax |
| SU-DHL-10 | Double-Hit Lymphoma | - | ATM wild-type |
| K-562R | Chronic Myelogenous Leukemia | Nanomolar range | Imatinib-resistant |
Note: IC50 values can vary between laboratories and experimental conditions. The data presented is a compilation from available literature.[1][11]
Table 2: Expected Changes in this compound Resistant vs. Parental Cell Lines
| Parameter | Expected Change in Resistant Line | Rationale |
| This compound IC50 | Increased (e.g., >5-fold) | Selection for cells that can survive and proliferate at higher drug concentrations. |
| γH2AX Phosphorylation | Decreased or transient | Upregulation of DNA repair or drug efflux mechanisms may lead to less DNA damage. |
| p-ATM (S1981) Levels | Decreased or altered kinetics | Alterations in the ATM signaling pathway can contribute to resistance. |
| Apoptosis Rate | Decreased | Resistant cells evade drug-induced programmed cell death. |
Mandatory Visualizations
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Caption: Simplified signaling pathway of this compound leading to apoptosis.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Line
This protocol outlines a continuous exposure, dose-escalation method to develop an this compound resistant cell line.
Materials:
-
Parental cancer cell line (e.g., JeKo-1)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks (T-25, T-75)
-
Pipettes and sterile consumables
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Perform a cell viability assay (e.g., CCK-8, see Protocol 2) with a range of this compound concentrations to determine the initial IC50 value.
-
-
Initial Exposure:
-
Culture the parental cells in a T-25 flask.
-
Once the cells reach 70-80% confluency, replace the medium with fresh medium containing this compound at a starting concentration of IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
-
Monitoring and Passaging:
-
Initially, significant cell death is expected. Monitor the cells daily.
-
When the surviving cells recover and reach 70-80% confluency, passage them into a new flask, maintaining the same this compound concentration.
-
-
Dose Escalation:
-
After the cells have been successfully passaged 2-3 times at a given concentration and exhibit stable growth, increase the this compound concentration by a factor of 1.5 to 2.0.
-
-
Repeat:
-
Repeat steps 3 and 4, gradually increasing the drug concentration over several months. This process selects for a population of cells that can proliferate in the presence of high concentrations of this compound.
-
It is advisable to cryopreserve cell stocks at each successful concentration escalation.
-
-
Confirmation of Resistance:
-
Once the cells can tolerate a significantly higher concentration of this compound (e.g., >10x the initial IC50), confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
-
Stability of Resistance:
-
To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
-
Protocol 2: Cell Viability Assay (CCK-8)
Materials:
-
Parental and resistant cells
-
96-well plates
-
Complete culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the medium containing the different drug concentrations. Include vehicle control (DMSO) and no-treatment control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
CCK-8 Addition:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of DNA Damage Response
Materials:
-
Parental and resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Rabbit anti-phospho-ATM (Ser1981)
-
Rabbit anti-ATM
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound at the respective IC50 concentrations for various time points (e.g., 0, 2, 6, 24 hours).[3]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Parental and resistant cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with this compound at the respective IC50 concentrations for 48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High cell death during initial drug exposure | Starting concentration of this compound is too high. | Decrease the initial concentration to IC5 or IC10. Allow more time for recovery between passages. |
| Resistance is lost after removing the drug | Resistance is transient and dependent on continuous drug pressure. | Maintain a low concentration of this compound in the culture medium for long-term maintenance of the resistant phenotype. |
| High variability in IC50 measurements | Inconsistent cell seeding density; variation in assay timing. | Ensure a uniform single-cell suspension for seeding. Standardize all incubation times precisely. |
| Weak or no signal in Western Blot | Insufficient protein loading; improper antibody dilution or incubation time. | Increase protein load. Optimize antibody concentrations and incubation times. |
Conclusion
The protocols described in this application note provide a framework for the successful generation and characterization of this compound resistant cell line models. These models are invaluable tools for investigating the molecular mechanisms of drug resistance, which can inform the development of more effective and durable cancer therapies. The ability to study the dynamic changes in DNA damage response and apoptotic pathways in response to this compound will be crucial in the preclinical evaluation of this promising therapeutic agent.
References
- 1. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting ATM-Dependent Chromatin Modification in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound targets non-Hodgkin's lymphoma and DNA damage repair deficiency - ecancer [ecancer.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound demonstrates potency against treatment-resistant MCL cell lines | BioWorld [bioworld.com]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. biospace.com [biospace.com]
- 11. targetedonc.com [targetedonc.com]
Application Notes and Protocols: In Vivo Imaging of Tumor Response to LP-284 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-284 is a next-generation acylfulvene, a small molecule DNA-damaging agent, that has demonstrated potent antitumor activity in preclinical models of non-Hodgkin's lymphoma (NHL), particularly in cancers with deficiencies in DNA damage repair (DDR) pathways.[1][2][3] Developed by Lantern Pharma, this compound's mechanism of action involves the induction of double-strand DNA breaks (DSBs), leading to synthetic lethality in tumors with defects in homologous recombination (HR) and transcription-coupled nucleotide excision repair (TC-NER).[1][2][3] This document provides detailed application notes and protocols for the in vivo imaging of tumor response to this compound treatment, designed to assist researchers in preclinical and translational studies.
This compound is the enantiomer of LP-184 and was specifically designed to be effective in hematologic malignancies where the expression of prostaglandin reductase 1 (PTGR1), an enzyme required for the activation of other acylfulvenes, is low.[4] Preclinical studies have shown that this compound has nanomolar potency in various NHL cell lines and can overcome resistance to standard-of-care agents like bortezomib and ibrutinib.[2][5] A Phase 1 clinical trial (NCT06132503) is currently evaluating the safety and efficacy of this compound in patients with relapsed or refractory B-cell non-Hodgkin's lymphomas and solid tumors.[6][7][8] Notably, a complete metabolic response has been observed in a heavily pre-treated patient with diffuse large B-cell lymphoma (DLBCL) after treatment with this compound.[6][9][10]
In vivo imaging provides a non-invasive, longitudinal assessment of therapeutic efficacy, allowing for the real-time monitoring of tumor growth, regression, and the underlying biological responses to treatment. The following protocols are designed to guide researchers in utilizing various imaging modalities to evaluate the in vivo response of NHL tumors to this compound.
This compound Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by inducing DNA double-strand breaks.[1][5] In cancer cells with proficient DNA damage repair pathways, these breaks can be repaired. However, in tumors with deficiencies in key repair pathways such as homologous recombination (HR) or transcription-coupled nucleotide excision repair (TC-NER), the accumulation of DNA damage leads to cell cycle arrest and apoptosis. A key signaling event in this process is the phosphorylation of ATM (ataxia-telangiectasia mutated) and H2AX, which are markers of DNA damage.[2][7]
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound in non-Hodgkin's lymphoma models.
Table 1: In Vivo Efficacy of this compound in a Mantle Cell Lymphoma (JeKo-1) Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 17 | Tumor Growth Inhibition (%) | Survival |
| Vehicle (Saline) | i.v., every other day for 5 doses | ~2000 | 0 | - |
| This compound | 2 mg/kg, i.v., every other day for 5 doses | Significantly reduced vs. vehicle | Not specified | Prolonged 2-fold vs. vehicle |
| This compound | 4 mg/kg, i.v., every other day for 5 doses | Significantly reduced vs. vehicle | Not specified | Prolonged 2-fold vs. vehicle |
| Bortezomib | 1 mg/kg, i.p. | ~2000 | Not specified | - |
| Ibrutinib | 50 mg/kg, p.o. | ~2000 | Not specified | - |
Data adapted from preclinical studies.[2][5][11]
Table 2: Efficacy of this compound in Bortezomib- and Ibrutinib-Refractory MCL Xenografts
| Prior Treatment | Subsequent Treatment | Dose and Schedule | Observation |
| Bortezomib (until tumor volume ~2000 mm³) | This compound | 4 mg/kg, i.v. | Rapid decrease in tumor volume |
| Ibrutinib (until tumor volume ~2000 mm³) | This compound | 4 mg/kg, i.v. | Rapid decrease in tumor volume |
Data adapted from preclinical studies demonstrating this compound's ability to rescue refractory tumors.[2][11]
Table 3: Efficacy of this compound in an OCI-LY1 Xenograft Model
| Treatment Group | Dose and Schedule | Average Tumor Growth Inhibition (%) |
| This compound | Not specified | 99 |
Data from preclinical pharmacology studies.[1][12]
Experimental Protocols
A. Protocol for Establishing a Non-Hodgkin's Lymphoma Xenograft Model
This protocol describes the subcutaneous implantation of an NHL cell line (e.g., JeKo-1 for mantle cell lymphoma) into immunocompromised mice.
Materials:
-
NHL cell line (e.g., JeKo-1, SU-DHL-4)
-
Appropriate cell culture medium and reagents
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, may improve tumor take rate)
-
6-8 week old immunocompromised mice (e.g., NOD/SCID or NSG)
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
Procedure:
-
Culture the selected NHL cell line under the recommended conditions.
-
On the day of injection, harvest the cells during the logarithmic growth phase and perform a cell count.
-
Wash the cells with sterile PBS and resuspend them at a concentration of 5 x 10⁶ to 1 x 10⁷ cells/mL in PBS or a 1:1 mixture of PBS and Matrigel.
-
Anesthetize the mouse using isoflurane.
-
Shave the fur on the flank of the mouse where the cells will be injected.
-
Clean the injection site with 70% ethanol.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank.
-
Monitor the mice regularly for tumor growth by visual inspection and caliper measurements. Tumors are typically palpable within 7-14 days.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
B. Protocol for In Vivo Bioluminescence Imaging (BLI) of Tumor Response
This protocol is for use with NHL cell lines that have been engineered to express a luciferase reporter gene.
Materials:
-
Tumor-bearing mice (from Protocol A)
-
This compound therapeutic solution
-
Vehicle control solution
-
D-luciferin potassium salt (sterile, in vivo grade)
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
Procedure:
-
Treatment Administration:
-
Prepare this compound at the desired concentration in a suitable vehicle.
-
Administer this compound or vehicle to the respective groups via the determined route (e.g., intravenous injection) and schedule.
-
-
Image Acquisition:
-
At designated time points (e.g., baseline, and then weekly), perform BLI.
-
Prepare a fresh solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).
-
Anesthetize the mice with isoflurane.
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.
-
Wait for 5-10 minutes for the substrate to distribute.
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescence images. The acquisition time will vary depending on the signal intensity.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumors.
-
Quantify the bioluminescent signal (total flux in photons/second) for each tumor.
-
Plot the mean bioluminescent signal over time for each treatment group to generate tumor response curves.
-
Calculate tumor growth inhibition based on the signal intensity.
-
C. Protocol for In Vivo Fluorescence Imaging of Apoptosis
This protocol utilizes an apoptosis-specific fluorescent probe (e.g., a fluorescently-labeled Annexin V or a caspase-3/7 activatable agent) to visualize programmed cell death in response to this compound.
Materials:
-
Tumor-bearing mice (from Protocol A)
-
This compound therapeutic solution
-
Vehicle control solution
-
Fluorescent apoptosis imaging probe
-
In vivo fluorescence imaging system
-
Anesthesia system (isoflurane)
Procedure:
-
Treatment Administration:
-
Administer this compound or vehicle as described in Protocol B.
-
-
Probe Administration and Imaging:
-
At a time point when apoptosis is expected to be induced (e.g., 24-72 hours post-treatment), administer the fluorescent apoptosis probe according to the manufacturer's instructions (typically via intravenous injection).
-
Allow time for the probe to circulate and accumulate in apoptotic cells.
-
Anesthetize the mice.
-
Place the mice in the fluorescence imaging system.
-
Excite the fluorophore using the appropriate wavelength and capture the emission signal.
-
-
Data Analysis:
-
Define ROIs over the tumor and a non-tumor area for background correction.
-
Quantify the fluorescence intensity within the tumor for each treatment group.
-
Compare the fluorescence signal between this compound-treated and control groups to assess the extent of apoptosis induction.
-
D. Protocol for PET/SPECT Imaging of DNA Damage Response (γH2AX)
This advanced imaging protocol uses a radiolabeled antibody targeting γH2AX to non-invasively detect DNA double-strand breaks induced by this compound.
Materials:
-
Tumor-bearing mice (from Protocol A)
-
This compound therapeutic solution
-
Vehicle control solution
-
Radiolabeled anti-γH2AX antibody (e.g., ¹¹¹In- or ⁸⁹Zr-labeled anti-γH2AX-TAT)
-
PET or SPECT imaging system
-
Anesthesia system (isoflurane)
Procedure:
-
Treatment Administration:
-
Administer this compound or vehicle as described in Protocol B.
-
-
Radiotracer Administration and Imaging:
-
At a time point of expected peak DNA damage (e.g., 6-24 hours post-LP-284 administration), inject the radiolabeled anti-γH2AX antibody intravenously.
-
Allow for the necessary uptake period for the radiotracer to accumulate at the tumor site.
-
Anesthetize the mice.
-
Acquire PET or SPECT images. Co-registration with CT or MRI can provide anatomical reference.
-
-
Data Analysis:
-
Reconstruct the images and draw ROIs over the tumor and other relevant organs.
-
Calculate the uptake of the radiotracer, often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Compare the radiotracer uptake in the tumors of this compound-treated animals versus controls to quantify the extent of DNA damage.
-
References
- 1. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. Imaging DNA Damage Repair In Vivo After 177Lu-DOTATATE Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imaging the DNA damage response with PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncology.labcorp.com [oncology.labcorp.com]
- 11. Fluorescence Lifetime Imaging of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for LP-284 combination studies with other chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-284 is a next-generation acylfulvene, a synthetic DNA-damaging agent that induces double-stranded DNA breaks.[1][2][3][4][5] Its mechanism of action exploits synthetic lethality in cancer cells with deficiencies in DNA damage repair (DDR) pathways, particularly those with defects in homologous recombination (HR) and transcription-coupled nucleotide excision repair (TC-NER).[1][2][6][7] Preclinical studies have demonstrated this compound's potent antitumor activity in various non-Hodgkin's lymphoma (NHL) models, including mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL).[7][8] Notably, this compound has shown efficacy in models resistant to standard-of-care agents like bortezomib and ibrutinib.[4][7][9] A Phase 1 clinical trial (NCT06132503) is currently evaluating the safety and efficacy of this compound in patients with relapsed or refractory B-cell non-Hodgkin's lymphomas.[10][11][12]
These application notes provide a comprehensive protocol for conducting combination studies of this compound with other chemotherapeutic agents to explore potential synergistic or additive effects, a critical step in expanding its therapeutic potential. Preclinical data has already suggested synergistic activity between this compound and rituximab, and a combination trial is being considered.[6][12][13]
Signaling Pathway and Mechanism of Action
This compound's primary mechanism involves the generation of DNA lesions. In cancer cells with deficient DDR pathways, these lesions are not efficiently repaired, leading to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. The synthetic lethal relationship with TC-NER deficiency makes it particularly effective against certain tumor types.
Caption: Mechanism of action of this compound leading to selective apoptosis in DDR-deficient cancer cells.
Experimental Protocols
In Vitro Combination Studies
Objective: To determine the synergistic, additive, or antagonistic effects of this compound when combined with other chemotherapeutic agents in various cancer cell lines.
1. Cell Line Selection:
-
Utilize a panel of NHL cell lines, including those with known DDR deficiencies (e.g., ATM mutations) and those resistant to standard therapies.[8]
-
Examples of relevant cell lines mentioned in preclinical studies include JeKo-1 (MCL) and OCI-LY1 (DLBCL).[1][2]
-
Include a non-malignant cell line (e.g., normal human B cells) to assess for selective toxicity.
2. Reagent Preparation:
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C. The final solvent concentration in cell culture media should be kept below 0.1% to avoid toxicity.
-
Combination Agent: Prepare the second chemotherapeutic agent according to the manufacturer's instructions.
3. Experimental Workflow:
Caption: Workflow for in vitro assessment of this compound combination therapy.
4. Detailed Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells/well).
-
Drug Treatment:
-
Perform single-agent dose-response curves for both this compound and the combination drug to determine their respective IC50 values.
-
For combination studies, use a matrix design with varying concentrations of both drugs, typically centered around their IC50 values.
-
-
Cell Viability Assay: After a 72-hour incubation period, assess cell viability using a luminescent-based assay such as CellTiter-Glo®.
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Determine the nature of the drug interaction using the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Table 1: Hypothetical In Vitro Synergy Data for this compound and Drug X in JeKo-1 Cells
| Treatment Group | This compound Conc. (nM) | Drug X Conc. (nM) | % Inhibition | Combination Index (CI) | Interaction |
| This compound | 50 | 0 | 50 | - | - |
| Drug X | 100 | 0 | 50 | - | - |
| Combination | 25 | 50 | 75 | 0.7 | Synergy |
| Combination | 12.5 | 75 | 60 | 0.85 | Synergy |
In Vivo Combination Studies
Objective: To evaluate the in vivo efficacy and tolerability of this compound in combination with other chemotherapeutics in a xenograft mouse model.
1. Animal Model:
-
Utilize immunodeficient mice (e.g., NOD/SCID) engrafted with a relevant human NHL cell line (e.g., JeKo-1 or OCI-LY1).[1][2][7][9]
2. Dosing and Administration:
-
This compound: Based on preclinical studies, this compound can be administered intravenously (i.v.).[9] Dosing regimens from previous studies can serve as a starting point (e.g., 2-4 mg/kg).[9]
-
Combination Agent: Administer the second drug based on established protocols for that agent in mouse models.
3. Experimental Workflow:
Caption: Workflow for in vivo assessment of this compound combination therapy.
4. Detailed Methodology:
-
Tumor Implantation: Subcutaneously implant NHL cells into the flanks of the mice.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into the following groups (n=8-10 mice per group):
-
Vehicle Control
-
This compound alone
-
Combination drug alone
-
This compound + Combination drug
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival.
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to compare tumor volumes between groups.
-
If applicable, conduct a Kaplan-Meier survival analysis.
-
Table 2: Hypothetical In Vivo Efficacy Data for this compound and Rituximab in a JeKo-1 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (2 mg/kg) | 800 ± 150 | 46.7% |
| Rituximab (10 mg/kg) | 950 ± 200 | 36.7% |
| This compound + Rituximab | 300 ± 80 | 80.0% |
Conclusion
The provided protocols offer a framework for the systematic evaluation of this compound in combination with other chemotherapeutic agents. Given its unique mechanism of action targeting DDR deficiencies, this compound holds significant promise for combination therapies, potentially overcoming resistance and improving outcomes for patients with NHL and other malignancies. The preclinical synergy with rituximab provides a strong rationale for further investigation of this and other combinations.[6][12] Careful execution of these in vitro and in vivo studies will be crucial in defining the optimal combination strategies for the clinical development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound targets non-Hodgkin's lymphoma and DNA damage repair deficiency - ecancer [ecancer.org]
- 6. Lantern Pharma Presents this compound Clinical Data at 25th LL&M Congress, Highlighting Complete Response in Therapeutically Exhausted DLBCL Patient & Therapeutic Potential in Advanced B-Cell Cancers. - BioSpace [biospace.com]
- 7. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Lantern Pharma Inc - Lantern Pharma Reports Complete Response in Heavily Pre-Treated Lymphoma Patient with this compound in Phase 1 Clinical Trial [ir.lanternpharma.com]
- 11. Lantern Pharma Reports Complete Response in Heavily Pre-Treated Lymphoma Patient with this compound in Phase 1 Clinical Trial - BioSpace [biospace.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Troubleshooting & Optimization
LP-284 Technical Support Center: Troubleshooting Solubility and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals working with LP-284, a next-generation acylfulvene with poor aqueous solubility. The following information addresses common challenges and questions regarding its dissolution, handling, and use in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
For in vitro studies, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO)[1]. A stock solution can be prepared in DMSO and then diluted to the final desired concentration in your aqueous-based cell culture medium.
Q2: My this compound is precipitating when I add it to my aqueous cell culture medium. What can I do to prevent this?
Precipitation of this compound upon addition to aqueous solutions is a common issue due to its low water solubility. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced toxicity and to prevent precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the aqueous medium.
-
Vortexing/Mixing: When adding the this compound solution to the aqueous medium, ensure thorough and immediate mixing by vortexing or gentle pipetting to facilitate its dispersion.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help to improve solubility.
Q3: How should I prepare this compound for in vivo animal studies?
For in vivo administration, a co-solvent system is necessary to achieve a stable formulation. A published protocol for in vivo studies with this compound involved dissolving the compound in a vehicle of 5% ethanol and 95% saline[1]. Another common formulation for poorly soluble drugs, used for the related compound ibrutinib, consists of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline[1].
Q4: What are the recommended storage conditions for this compound?
This compound powder should be stored at -80°C[1]. Once dissolved in DMSO, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store these aliquots at -80°C.
Data Summary: this compound Formulation Protocols
The following table summarizes the recommended formulations for this compound in different experimental settings based on published data.
| Application | Solvent/Vehicle Composition | Reference |
| In Vitro Studies | Dimethyl sulfoxide (DMSO) | [1] |
| In Vivo Studies | 5% Ethanol, 95% Saline | [1] |
Experimental Methodologies
Protocol for Preparing this compound for In Vitro Assays:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
For cell-based assays, dilute the DMSO stock solution in pre-warmed cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture does not exceed acceptable limits for your cell line (typically <0.5%).
Visualizing this compound's Mechanism of Action and Experimental Workflow
To further aid researchers, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its use.
Caption: Simplified signaling pathway of this compound in cancer cells.
References
Optimizing LP-284 concentration for effective cell killing
Welcome to the technical support center for LP-284. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in pre-clinical research for effective cell killing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a next-generation acylfulvene, a type of DNA-damaging agent. Its primary mechanism of action is to induce double-strand DNA breaks (DSBs) in cancer cells.[1][2][3] This damage is particularly effective in cells that have deficiencies in their DNA damage repair (DDR) pathways, specifically the Transcription-Coupled Nucleotide Excision Repair (TC-NER) and Homologous Recombination (HR) pathways.[3][4] By creating DNA lesions that these deficient cells cannot repair, this compound leads to synthetic lethality and targeted cell death.
Q2: Is the activity of this compound dependent on PTGR1 expression?
A2: No, the activity of this compound is independent of the expression of Prostaglandin Reductase 1 (PTGR1). This makes it effective in a broader range of hematological cancers where PTGR1 expression is often low.[1]
Q3: In which cancer types has this compound shown the most promise?
A3: Preclinical studies have shown that this compound has potent antitumor activity in various B-cell non-Hodgkin's lymphomas (NHL), with particular sensitivity observed in Mantle Cell Lymphoma (MCL) cell lines.[1][5] It has also demonstrated efficacy in cell lines resistant to other approved therapies like ibrutinib, zanubrutinib, venetoclax, and bortezomib.[1]
Q4: What is the recommended solvent for preparing this compound for in vitro experiments?
A4: For in vitro studies, this compound should be dissolved in Dimethyl Sulfoxide (DMSO).[5]
Q5: How should this compound be stored?
A5: this compound should be stored at -80°C to ensure its stability.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells in cell viability assays | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Pipetting errors: Inaccurate dispensing of cells or compound. | 1. Ensure the cell suspension is thoroughly mixed before and during plating. 2. Avoid using the outermost wells of the plate. Fill them with sterile PBS or media to maintain humidity. 3. Calibrate pipettes regularly and use new tips for each replicate. |
| Inconsistent dose-response curve | 1. Incorrect drug dilutions: Errors in preparing the serial dilutions. 2. Drug instability: Degradation of this compound in the culture medium over long incubation periods. 3. Cell passage number: High passage numbers can lead to genetic drift and altered drug sensitivity. | 1. Prepare fresh serial dilutions for each experiment. 2. While this compound is generally stable, for very long experiments (beyond 72 hours), consider replenishing the media with fresh this compound. 3. Use cells with a consistent and low passage number for all experiments. |
| Lower than expected cell killing | 1. Sub-optimal drug concentration: The concentration range may be too low for the specific cell line. 2. Short drug exposure time: The incubation time may not be sufficient to induce significant DNA damage and subsequent cell death. 3. Cell line resistance: The cell line may have robust DNA damage repair mechanisms. | 1. Refer to the IC50 tables below and consider testing a broader and higher concentration range. 2. The standard incubation time is 72 hours. Consider extending the time point if necessary. 3. Verify the DNA damage repair status of your cell line. Cells proficient in TC-NER and HR may be less sensitive. |
| High background in viability assays | 1. Assay interference: Components in the cell culture medium may react with the assay reagents. 2. Incorrect assay timing: For apoptosis-based assays, the timing might not coincide with peak caspase activity. | 1. Run a control with medium and the assay reagent without cells to check for background signal. 2. Perform a time-course experiment to determine the optimal time point for measuring apoptosis after this compound treatment. |
Quantitative Data: this compound IC50 Values
The following tables summarize the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, as determined by 72-hour cell viability assays.
Table 1: IC50 of this compound in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | IC50 (nM) |
| MINO | 88 |
| MAVER-1 | 193 |
| JeKo-1 | 342 (Average of 6 MCL lines) |
| REC-1 | N/A |
| Z-138 | N/A |
| JVM-2 | N/A |
Note: Specific IC50 values for all cell lines were not available in the provided search results. The average IC50 for six MCL cell lines is presented.[5] The MINO and MAVER1 cell lines were noted to have low IC50 values.
Table 2: IC50 of this compound in Double-Hit/Triple-Hit Lymphoma (DHL/THL) Cell Lines
| Cell Line | IC50 (nM) |
| SU-DHL-4 | N/A |
| SU-DHL-6 | N/A |
| SU-DHL-10 | N/A |
| OCI-LY1 | N/A |
| OCI-LY2 | N/A |
| OCI-LY8 | N/A |
| TMD8 | N/A |
| Average | 613 |
Note: Specific IC50 values for individual DHL/THL cell lines were not provided in the search results. The average IC50 for seven DHL/THL cell lines is presented.[5]
Experimental Protocols
1. Cell Viability Assay (General Protocol)
This protocol provides a general framework for assessing the effect of this compound on the viability of cancer cell lines using common assays like CellTiter-Fluor™, MTT, or Alamar Blue.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear or black-walled microplates
-
Cell viability assay reagent (e.g., CellTiter-Fluor™, MTT, Alamar Blue)
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of complete medium.[6]
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Viability Measurement:
-
Follow the manufacturer's instructions for the chosen viability assay.
-
For example, for an Alamar Blue assay, add 10 µL of Alamar Blue reagent to each well and incubate for 1-4 hours.
-
Read the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from the no-cell control wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. This compound demonstrates potency against treatment-resistant MCL cell lines | BioWorld [bioworld.com]
- 2. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Lantern Pharma Presents this compound Clinical Data at 25th LL&M Congress, Highlighting Complete Response in Therapeutically Exhausted DLBCL Patient & Therapeutic Potential in Advanced B-Cell Cancers. [businesswire.com]
- 5. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in LP-284 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LP-284. The information is designed to help address common challenges and ensure the generation of consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is organized in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments with this compound.
In Vitro Experiments
Question 1: My cell viability assay results with this compound are inconsistent. What are the potential causes and solutions?
Answer: Inconsistent cell viability results can stem from several factors. Here's a troubleshooting guide:
-
This compound Solubility and Stability:
-
Problem: this compound, like other acylfulvenes, may have limited aqueous solubility. Improper dissolution or precipitation during the experiment can lead to variable drug concentrations.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in pre-warmed cell culture media immediately before use. Visually inspect for any precipitation.
-
-
Cell Culture Conditions:
-
Problem: Variations in cell density, passage number, and overall cell health can significantly impact drug sensitivity.
-
Solution: Use cells within a consistent and low passage number range. Ensure a uniform cell seeding density across all wells and plates. Regularly monitor cell morphology and viability.
-
-
Assay-Specific Issues:
-
Problem: The choice of viability assay can influence results. For example, metabolic assays (e.g., MTT, XTT) can be affected by changes in cellular metabolism that are independent of cell death.
-
Solution: Consider using a multi-parametric approach. Complement metabolic assays with assays that measure membrane integrity (e.g., trypan blue exclusion, LDH release) or apoptosis (e.g., caspase activity, Annexin V staining).
-
Question 2: I am not observing the expected increase in DNA damage markers (γH2AX, p-ATM) by Western blot after this compound treatment. What should I check?
Answer: Failure to detect an increase in DNA damage markers is a common issue. Consider the following:
-
Time Course and Dose:
-
Problem: The induction of DNA damage is a dynamic process. The peak expression of markers like γH2AX and p-ATM can be transient.
-
Solution: Perform a time-course experiment (e.g., 0, 2, 6, 24 hours) and a dose-response experiment (e.g., using ½ IC50 and IC50 concentrations) to identify the optimal conditions for detecting the signal.[1]
-
-
Antibody and Protocol:
-
Problem: The quality of the primary antibodies and the Western blot protocol are critical.
-
Solution: Ensure your primary antibodies for γH2AX and p-ATM are validated for Western blotting and are from a reputable source. Optimize antibody concentrations and incubation times. Use appropriate positive controls, such as cells treated with a known DNA damaging agent (e.g., etoposide or ionizing radiation).
-
-
Lysate Preparation:
-
Problem: Inefficient extraction of nuclear proteins can lead to a weak signal for DNA damage markers.
-
Solution: Use a lysis buffer that effectively solubilizes nuclear proteins. Consider using a nuclear extraction protocol if the signal remains weak.
-
In Vivo Experiments
Question 3: I am observing high variability in tumor growth in my this compound xenograft studies. How can I minimize this?
Answer: Variability in xenograft tumor growth is a known challenge. Here are some strategies to improve consistency:
-
Animal and Cell Line Health:
-
Problem: The health and age of the mice, as well as the viability and passage number of the implanted cancer cells, can introduce significant variability.
-
Solution: Use age-matched and sex-matched immunocompromised mice from a reliable vendor. Use cancer cells that are in the logarithmic growth phase and have a low passage number for implantation.
-
-
Tumor Implantation and Measurement:
-
Problem: Inconsistent tumor cell implantation technique and inaccurate tumor measurement can lead to variable tumor growth curves.
-
Solution: Ensure a consistent number of viable cells are implanted at the same anatomical site for each mouse. Use calipers for accurate and consistent tumor volume measurements, and have the same person perform the measurements if possible.
-
-
This compound Administration:
-
Problem: Inaccurate dosing or inconsistent administration of this compound can affect tumor response.
-
Solution: Ensure accurate calculation of the dose based on individual mouse body weight. Administer the drug consistently (e.g., same time of day, same route of administration).
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound in Non-Hodgkin's Lymphoma (NHL) Cell Lines [2]
| Cell Line | NHL Subtype | IC50 (nM) |
| JeKo-1 | Mantle Cell Lymphoma (MCL) | ~200 |
| Mino | Mantle Cell Lymphoma (MCL) | ~250 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (DLBCL) | ~350 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma (DLBCL) | ~400 |
| SU-DHL-10 | Double-Hit/Triple-Hit Lymphoma (DHL/THL) | ~500 |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (DLBCL) | ~600 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (DLBCL) | ~700 |
Note: IC50 values are approximate and can vary between experiments.
Table 2: In Vivo Efficacy of this compound in a JeKo-1 MCL Xenograft Model [1][2]
| Treatment Group | Dose and Schedule | Mean Tumor Volume (Day 17) |
| Vehicle (Saline) | i.v., every other day for 5 doses | ~2000 mm³ |
| This compound | 2 mg/kg, i.v., every other day for 5 doses | ~500 mm³ |
| This compound | 4 mg/kg, i.v., every other day for 5 doses | ~200 mm³ |
| Bortezomib | 1 mg/kg, i.p., on days 1, 4, 8, 11 | ~1800 mm³ |
| Ibrutinib | 50 mg/kg, p.o., daily | ~1500 mm³ |
Experimental Protocols
1. Cell Viability Assay
-
Cell Seeding: Seed NHL cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Add 100 µL of the diluted this compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis software.
2. Western Blot for DNA Damage Markers
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against γH2AX (Ser139) and phospho-ATM (Ser1981) overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 JeKo-1 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
This compound Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups. Administer this compound intravenously (i.v.) at the desired dose and schedule.[1][2]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or survival.
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
References
LP-284 Technical Support Center: Experimental Stability and Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of LP-284 in experimental setups to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored at -80°C to ensure its long-term stability.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, a formulation of 5% ethanol and 95% saline has been used.[1]
Q3: Is this compound sensitive to light or temperature fluctuations?
Q4: How quickly should I use this compound solutions after preparation?
A4: It is highly recommended to use this compound solutions as freshly as possible. This compound is an acylfulvene, a class of DNA alkylating agents.[2] The active, DNA-alkylated forms of acylfulvenes have been shown to be unstable under physiological conditions.[3][4][5] To ensure consistent results, prepare solutions immediately before use and avoid storing them for extended periods.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound, potentially due to its degradation.
Problem: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
| Potential Cause | Troubleshooting Recommendation | Verification Step |
| Degradation of this compound in stock solution | Prepare fresh stock solutions in DMSO immediately before each experiment. Avoid using stock solutions that have been stored for an extended period, even when frozen. | Compare the activity of a freshly prepared stock solution with an older stock solution in a parallel experiment. |
| Instability in aqueous media | Minimize the pre-incubation time of this compound in aqueous cell culture media before adding to cells. Prepare working dilutions from the stock solution just prior to application. | Perform a time-course experiment where the activity of this compound is measured after pre-incubation in media for different durations (e.g., 0, 1, 2, 4 hours) before addition to cells. |
| Sub-optimal storage of stock solution | Ensure the DMSO stock solution is stored at -80°C in small, single-use aliquots to avoid multiple freeze-thaw cycles. | Aliquot a new batch of stock solution and compare its performance to a stock that has been subjected to multiple freeze-thaw cycles. |
| Interaction with media components | If inconsistent results persist, consider evaluating the stability of this compound in your specific cell culture medium. | While complex, analytical methods such as HPLC could be used to assess the integrity of this compound in the presence of media components over time. |
Problem: Reduced efficacy in in vivo animal models.
| Potential Cause | Troubleshooting Recommendation | Verification Step |
| Degradation of the dosing solution | Prepare the dosing solution (e.g., 5% EtOH, 95% saline) immediately before administration. Do not store dosing solutions.[1] | If feasible, analyze the concentration and purity of the dosing solution at the time of preparation and after a period equivalent to the dosing procedure. |
| Precipitation of the compound | Visually inspect the dosing solution for any precipitates. If solubility is a concern, consider optimizing the formulation. | Centrifuge a sample of the dosing solution to check for any pellet formation. |
Hypothetical this compound Stability Data in Solution
The following tables present hypothetical data to illustrate the importance of proper storage. Note: This is example data and not based on direct experimental results for this compound.
Table 1: Hypothetical Purity of this compound in DMSO Stock Solution Under Different Storage Conditions
| Storage Condition | Purity after 1 week | Purity after 4 weeks |
| -80°C | >99% | >98% |
| -20°C | 95% | 85% |
| 4°C | 80% | 60% |
| Room Temperature | 65% | <50% |
Table 2: Hypothetical Bioactivity of this compound in a Cell-Based Assay After Incubation in Aqueous Media at 37°C
| Pre-incubation Time | Relative Bioactivity |
| 0 hours | 100% |
| 1 hour | 90% |
| 2 hours | 75% |
| 4 hours | 55% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Aseptically add the required volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Dispense into small, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
For experiments, thaw a single aliquot and dilute it to the final working concentration in the appropriate cell culture medium immediately before use. Discard any unused portion of the thawed aliquot.
Protocol 2: Preparation of this compound Dosing Solution for In Vivo Studies
-
Prepare a fresh solution of 5% ethanol in 95% sterile saline.
-
Weigh the required amount of this compound powder for the desired dose and number of animals.
-
Dissolve the this compound powder in the 5% ethanol/saline vehicle.
-
Ensure complete dissolution and visually inspect for any particulates.
-
Administer the freshly prepared solution to the animals immediately. Do not store the dosing solution.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in cancer cells with deficient DNA damage repair.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for evaluating the stability of this compound in aqueous experimental media.
Troubleshooting Logic for Inconsistent Results
Caption: A logical guide to troubleshooting inconsistent experimental outcomes with this compound.
References
- 1. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and enzymatic reductive activation of acylfulvene to isomeric cytotoxic reactive intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Depurinating acylfulvene-DNA adducts: characterizing cellular chemical reactions of a selective antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Safe Handling and Storage of LP-284
Disclaimer: The following guidelines are provided for informational purposes for researchers, scientists, and drug development professionals. As of the last update, a specific Material Safety Data Sheet (MSDS) for LP-284 is not publicly available. The information herein is based on general safety protocols for handling potent investigational anticancer agents and data from chemically related compounds.[1][2][3] Users must consult the Safety Data Sheet (SDS) and Certificate of Analysis (CofA) provided by their supplier for specific handling and storage instructions for this compound.[4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is an investigational, next-generation acylfulvene, a potent DNA alkylating agent that induces DNA damage in cancer cells.[4][5] As a cytotoxic compound, it should be handled with extreme caution as it is presumed to be carcinogenic and mutagenic.[1] Direct contact with the skin or eyes, inhalation, or ingestion can be harmful.[6]
Q2: What are the recommended storage conditions for this compound?
A2: While specific storage conditions for this compound should be obtained from the supplier's Certificate of Analysis, general recommendations for similar acylfulvene analogs, such as LP-184, can be followed for long-term stability.[4][7] For powdered (lyophilized) this compound, storage in a tightly sealed container, protected from light and moisture, at -20°C to -80°C is recommended. One supplier suggests that for short-term shipping, room temperature is acceptable.[4]
Q3: How should I prepare a stock solution of this compound?
A3: Reconstitution of this compound should be performed in a certified chemical fume hood or a Class II, Type B biological safety cabinet to minimize exposure.[2] The choice of solvent will depend on the experimental requirements and the compound's solubility, which should be detailed in the supplier's documentation. For many small molecule inhibitors, sterile, anhydrous DMSO is a common solvent for initial stock solutions.
Q4: What is the stability of this compound in solution?
A4: The stability of this compound in solution is not publicly documented. However, for the related compound LP-184, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[7] It is recommended to follow similar storage guidelines for this compound stock solutions. Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use vials is highly recommended.
Q5: What personal protective equipment (PPE) is required when handling this compound?
A5: When handling this compound in either powdered or solution form, the following PPE is mandatory:[2][6]
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: If handling the powder outside of a contained workspace, a fitted respirator (e.g., N95 or higher) is necessary.
Q6: How should I dispose of waste contaminated with this compound?
A6: All waste contaminated with this compound is considered hazardous or cytotoxic waste and must be segregated and disposed of according to institutional and local regulations.[1]
-
Bulk Waste: Unused or expired this compound and heavily contaminated materials should be disposed of in a designated hazardous waste container.[1]
-
Trace Waste: Items with minimal residual contamination, such as empty vials and used PPE, should be placed in a yellow chemotherapy waste container.[1]
Troubleshooting Guide
Q: I observed a color change in the powdered this compound upon receiving it. What should I do?
A: Do not use the compound. A color change may indicate degradation or contamination. Quarantine the vial, label it clearly, and contact the supplier's technical support immediately. Provide them with the lot number and details of your observation.
Q: this compound did not fully dissolve in the recommended solvent. What are the next steps?
A: If the compound does not fully dissolve, you can try gentle warming (if the compound's stability at higher temperatures is known) or sonication. However, do not proceed if this information is unavailable. It is best to contact the supplier to confirm the recommended solvent and concentration and to inquire about the solubility of the specific lot you received. Using a partially dissolved compound can lead to inaccurate dosing and unreliable experimental results.
Q: I accidentally spilled a small amount of this compound stock solution on the lab bench inside the fume hood. How should I clean it up?
A: For small spills within a contained area like a fume hood, use a chemotherapy spill kit. Absorb the spill with absorbent pads. Decontaminate the area with a suitable deactivating agent (if known) or a detergent solution, followed by a rinse with 70% ethanol. All materials used for cleanup must be disposed of as hazardous waste.[1] Report the incident to your institution's environmental health and safety officer.
Data Presentation
Table 1: Recommended Storage Conditions for Acylfulvene Analog LP-184
| Formulation | Storage Temperature | Recommended Duration |
| Stock Solution | -80°C | Up to 6 months[7] |
| Stock Solution | -20°C | Up to 1 month[7] |
Note: This data is for the chemically related compound LP-184 and should be used as a guideline for this compound in the absence of specific data from the supplier.
Experimental Protocols
Protocol: Reconstitution and Aliquoting of this compound for In Vitro Assays
-
Preparation:
-
Don all required PPE (double gloves, disposable gown, eye protection).
-
Perform all procedures in a certified chemical fume hood or biological safety cabinet. .
-
-
Reconstitution:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Using a sterile, calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex gently until the powder is completely dissolved.
-
-
Aliquoting:
-
Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date, and storage temperature.
-
-
Storage:
-
Store the aliquots at -80°C for long-term storage.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swog.org [swog.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Cellular Resistance to LP-284 in Long-Term Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address acquired cellular resistance to LP-284 in long-term culture experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance after several passages in culture with the drug. What could be the reason?
A1: Acquired resistance to anti-cancer agents like this compound during long-term culture is a known phenomenon.[1] This can occur through various mechanisms, including:
-
Upregulation of DNA Repair Pathways: Since this compound is a DNA-damaging agent, cancer cells can develop resistance by enhancing their DNA repair capabilities.[2][3][4][5] This allows them to more efficiently repair the DNA lesions induced by this compound, leading to cell survival.
-
Increased Drug Efflux: Cancer cells can increase the expression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of the cell, thereby reducing the intracellular concentration of this compound to sub-lethal levels.
-
Alterations in Cell Signaling Pathways: Changes in signaling pathways that control apoptosis (programmed cell death) can make cells more resistant to the cytotoxic effects of this compound.[6][7]
-
Target Modification: Although less common for this class of drugs, mutations in the molecular target of this compound could potentially reduce its binding and efficacy.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The most straightforward method to confirm resistance is to perform a dose-response assay and determine the half-maximal inhibitory concentration (IC50) of this compound in your long-term cultured cells compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Q3: What are the initial troubleshooting steps I should take when I observe suspected resistance?
A3: Before delving into complex mechanistic studies, it's crucial to rule out experimental variability:
-
Confirm Drug Integrity: Ensure that your stock of this compound has not degraded. Prepare a fresh stock and repeat the viability assay.
-
Cell Line Authentication: Verify the identity of your cell line using methods like short tandem repeat (STR) profiling to rule out cross-contamination.
-
Mycoplasma Testing: Mycoplasma contamination can significantly alter cellular responses to drugs. Regularly test your cultures for mycoplasma.
-
Review Experimental Parameters: Ensure consistency in cell seeding density, drug exposure time, and the viability assay used.
Q4: I've confirmed resistance. How do I investigate the underlying mechanism?
A4: A systematic approach is necessary to elucidate the resistance mechanism:
-
Assess Drug Efflux: Use functional assays with efflux pump inhibitors to determine if increased drug efflux is contributing to resistance.
-
Analyze DNA Repair Capacity: Evaluate the activity of key DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination (HR), which are relevant to the mechanism of action of acylfulvenes.
-
Examine Apoptosis Pathways: Use techniques like Western blotting to check for changes in the expression of pro- and anti-apoptotic proteins.
-
Gene and Protein Expression Profiling: Compare the gene and protein expression profiles of the resistant and parental cell lines to identify upregulated or downregulated pathways.
Troubleshooting Guides
Problem: Increased IC50 of this compound in Long-Term Cultured Cells
Possible Cause 1: Increased Drug Efflux
-
Troubleshooting/Investigation:
-
Co-treatment with Efflux Pump Inhibitors: Perform a cell viability assay with this compound in the presence and absence of a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A). A significant decrease in the IC50 of this compound in the presence of the inhibitor suggests the involvement of efflux pumps.
-
Rhodamine 123 Efflux Assay: Use a fluorescent substrate of P-gp, like Rhodamine 123, to directly measure efflux activity. Resistant cells with higher P-gp activity will retain less of the fluorescent dye.
-
Western Blot Analysis: Analyze the protein expression levels of P-glycoprotein (MDR1/ABCB1) in your parental and resistant cell lines.
-
Possible Cause 2: Enhanced DNA Repair
-
Troubleshooting/Investigation:
-
Comet Assay: This assay can be used to assess the level of DNA damage and the subsequent repair. Resistant cells may show a faster reduction in the comet tail moment after this compound treatment, indicating more efficient DNA repair.
-
Immunofluorescence for DNA Repair Foci: Monitor the formation and resolution of γH2AX foci, a marker for DNA double-strand breaks. Resistant cells might show a more rapid disappearance of these foci.
-
Western Blot for DNA Repair Proteins: Analyze the expression levels of key proteins involved in NER and HR pathways (e.g., ERCC1, BRCA1, RAD51).
-
Possible Cause 3: Altered Apoptotic Signaling
-
Troubleshooting/Investigation:
-
Annexin V/PI Staining: Use flow cytometry to quantify the percentage of apoptotic cells after this compound treatment in both parental and resistant cell lines.
-
Western Blot for Apoptosis-Related Proteins: Examine the expression levels of proteins in the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Bax, Bak) and caspases (e.g., cleaved caspase-3).
-
Data Presentation
Table 1: Example IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | Passage Number | This compound IC50 (nM) | Fold Resistance |
| Parental Line | 5 | 50 | 1 |
| Resistant Sub-line | 25 | 500 | 10 |
Table 2: Example Results of a P-gp Inhibition Assay
| Cell Line | This compound IC50 (nM) | This compound + Verapamil (10 µM) IC50 (nM) | Fold Reversal |
| Parental Line | 50 | 45 | 1.1 |
| Resistant Sub-line | 500 | 75 | 6.7 |
Experimental Protocols
Protocol 1: Determination of IC50 Value by MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., clone C219) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use β-actin or GAPDH as a loading control.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Potential resistance pathways to this compound.
References
- 1. Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage Response in Cancer Therapy and Resistance: Challenges and Opportunities | MDPI [mdpi.com]
- 3. Insights into the DNA damage response and tumor drug resistance | Cancer Biology & Medicine [cancerbiomed.org]
- 4. DNA damage and metabolic mechanisms of cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 6. Acquired alkylating drug resistance of a human ovarian carcinoma cell line is unaffected by altered levels of pro- and anti-apoptotic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing LP-284 Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal bioavailability of the investigational acylfulvene, LP-284, in animal models. While current preclinical and clinical data primarily utilize intravenous administration, this guide offers strategies for researchers exploring alternative routes or seeking to maximize systemic exposure.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with this compound, presented in a question-and-answer format.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
-
Question: We administered this compound orally to mice and observed very low or undetectable levels in the plasma. What are the potential causes and how can we troubleshoot this?
-
Answer: Low oral bioavailability is a common challenge for many small molecule drugs. For this compound, which is currently administered intravenously in clinical trials, several factors could contribute to poor oral absorption.[1] Here are the potential causes and corresponding troubleshooting steps:
-
Poor Aqueous Solubility: this compound, as an acylfulvene, is likely a hydrophobic molecule with limited solubility in aqueous environments like the gastrointestinal (GI) tract.
-
Troubleshooting:
-
Formulation Enhancement: Employ solubility-enhancing formulations. This is a critical first step for improving oral absorption of poorly soluble compounds.[2][3][4] Strategies include:
-
Co-solvents: Use a mixture of water-miscible organic solvents.[4]
-
Surfactants: Incorporate surfactants to form micelles that can encapsulate this compound.[4]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[2][4]
-
Particle size reduction: Micronization or nanocrystal formulations increase the surface area for dissolution.[4][5]
-
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can improve its solubility.[4]
-
-
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[6][7] While key pharmacokinetic studies have shown that this compound is not a major substrate for CYP-450 enzymes, some metabolism may still occur.[8]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, limiting its absorption.[6]
-
Troubleshooting:
-
Co-administration with P-gp inhibitors: The use of P-gp inhibitors can increase the intestinal absorption of substrate drugs.[2]
-
-
-
Chemical Instability: this compound might be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the GI tract.
-
Troubleshooting:
-
Enteric coating: Formulate this compound in an enteric-coated capsule or tablet to protect it from stomach acid and allow for release in the more neutral pH of the small intestine.
-
Prodrug approach: Synthesizing a more stable prodrug that is converted to the active this compound after absorption is a potential, though more complex, strategy.[2][7]
-
-
-
Issue 2: High variability in plasma concentrations between animals in the same cohort.
-
Question: We are observing significant animal-to-animal variability in the plasma concentrations of this compound, even within the same treatment group. What could be the cause and how can we minimize this?
-
-
Inconsistent Formulation: If using a suspension, the drug may not be uniformly suspended, leading to inconsistent dosing.
-
Troubleshooting:
-
Homogenize thoroughly: Ensure the formulation is homogenous before and during administration. Vortexing or sonicating the suspension immediately before dosing each animal is crucial.[5]
-
Use a solution: Whenever possible, using a true solution is preferable to a suspension to ensure dose uniformity.
-
-
-
Improper Administration Technique: Inaccurate oral gavage or injection can lead to dosing errors.
-
Troubleshooting:
-
Proper training: Ensure all personnel are well-trained in the administration technique being used.
-
Verification of administration: For oral gavage, ensure the dose is delivered to the stomach and not regurgitated.
-
-
-
Physiological Differences: Factors such as food intake and stress levels can affect drug absorption.
-
Troubleshooting:
-
Standardize feeding: Fasting animals overnight before oral dosing can reduce variability in gastric emptying and intestinal transit time.
-
Acclimatize animals: Allow for a proper acclimatization period to minimize stress-related physiological changes.
-
-
-
Issue 3: Unexpected toxicity or adverse effects at doses expected to be well-tolerated.
-
Question: We are observing unexpected toxicity in our animal models at this compound doses that have been reported as safe in other studies. What could be the reason?
-
Answer: Unexpected toxicity can arise from several factors, often related to the formulation or the specific animal model.
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have its own toxicity profile.
-
Troubleshooting:
-
Vehicle-only control group: Always include a control group that receives the vehicle alone to assess its effects.
-
Use well-tolerated vehicles: Select vehicles with a known safety profile in the chosen animal species and route of administration.[11][12]
-
Minimize vehicle concentration: Use the lowest concentration of solubilizing agents necessary to achieve the desired drug concentration.
-
-
-
Differences in Animal Models: The strain, age, or health status of the animals can influence their susceptibility to drug toxicity.
-
Troubleshooting:
-
Review animal model specifics: Compare the details of your animal model with those in published studies.
-
Dose-range finding study: Conduct a preliminary dose-range finding study in your specific animal model to determine the maximum tolerated dose (MTD).
-
-
-
Formulation-induced altered pharmacokinetics: The formulation used could be altering the pharmacokinetic profile of this compound, leading to higher than expected peak concentrations (Cmax).
-
Troubleshooting:
-
Pharmacokinetic analysis: Conduct a pilot pharmacokinetic study with your formulation to understand the absorption, distribution, metabolism, and excretion (ADME) profile.
-
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and administration of this compound in animal models.
-
Q1: What is the recommended administration route for this compound in preclinical studies?
-
Q2: What are suitable vehicles for intravenous (IV) administration of this compound?
-
A2: For IV administration, this compound has been formulated in saline.[13] For poorly soluble compounds intended for IV use, formulations may include co-solvents like DMSO (at low concentrations) or solubilizing agents such as cyclodextrins.[14] It is crucial to ensure the final formulation is sterile, isotonic, and has a physiologically compatible pH.
-
-
Q3: What are some potential vehicles for oral administration of this compound for exploratory studies?
-
A3: For oral administration of hydrophobic compounds, common vehicles include:
-
Aqueous suspensions with suspending agents like methylcellulose.[15]
-
Solutions in a mixture of polyethylene glycol (PEG) and water.
-
Lipid-based formulations such as solutions in corn oil or self-emulsifying drug delivery systems (SEDDS).[16] The choice of vehicle will depend on the physicochemical properties of this compound and the specific experimental goals.[17]
-
-
-
Q4: What is the mechanism of action of this compound?
-
A4: this compound is a next-generation acylfulvene, a class of DNA-damaging agents.[16] Its mechanism of action involves inducing double-strand DNA breaks, which is particularly effective in cancer cells with deficiencies in DNA damage repair (DDR) pathways, such as homologous recombination repair (HR) and transcription-coupled nucleotide excision repair (TC-NER).[8]
-
-
Q5: Are there any known drug-drug interactions with this compound?
-
A5: Preclinical pharmacokinetic studies have shown that this compound is not a substrate or modulator of major CYP-450 enzymes, multi-drug resistance transporters, or renal and hepatic drug transporters, suggesting a low potential for drug-drug interactions.[8]
-
Data Presentation
Table 1: Summary of Preclinical In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Administration Route | This compound Dose | Comparator(s) | Key Findings | Reference |
| Mouse Xenograft | Mantle Cell Lymphoma (JeKo-1) | Intravenous (i.v.) | 2 mg/kg, 4 mg/kg | Bortezomib (1 mg/kg, i.p.), Ibrutinib (50 mg/kg, p.o.) | This compound significantly prolonged survival and showed increased efficacy compared to bortezomib and ibrutinib.[13] | [13] |
| Mouse Xenograft | Bortezomib/Ibrutinib-refractory MCL (JeKo-1) | Intravenous (i.v.) | 4 mg/kg | Vehicle (saline) | This compound led to rapid tumor volume decrease in refractory tumors.[13] | [13] |
| Mouse Xenograft | MYC/BCL2 dual-translocated B-cell NHL (OCI-LY1) | Not specified | 4 mg/kg | Not specified | 99% tumor growth inhibition observed at day 24. | [18] |
Table 2: Common Vehicles for Preclinical Administration
| Vehicle | Route of Administration | Suitable for | Considerations |
| Saline (0.9% NaCl) | IV, IP, SC, PO | Hydrophilic compounds | Ensure sterility for parenteral routes. |
| Phosphate-Buffered Saline (PBS) | IV, IP, SC, PO | Hydrophilic compounds | Provides buffering capacity. Ensure sterility. |
| 5% Dextrose in Water (D5W) | IV, IP, SC | Hydrophilic compounds | Can be a source of calories. |
| Corn Oil / Sesame Oil | PO, SC, IM | Lipophilic compounds | May affect absorption rate. |
| 0.5-1% Methylcellulose in Water | PO | Suspensions of insoluble compounds | Requires homogenization. |
| Polyethylene Glycol (e.g., PEG400) in Water | PO, IV (at low concentrations) | Compounds with moderate solubility | Can have physiological effects at high concentrations. |
| 10-20% Hydroxypropyl-β-cyclodextrin (HPβCD) | IV, PO | Poorly soluble compounds | Can affect drug pharmacokinetics. |
| Dimethyl Sulfoxide (DMSO) | IV, IP, SC (at low concentrations) | Broad range of compounds | Can have its own pharmacological effects and potential toxicity. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Oral Bioavailability of this compound in Mice
-
Animal Model: Select a suitable mouse strain (e.g., C57BL/6 or BALB/c), age, and sex. Acclimatize animals for at least one week before the experiment.
-
Formulation Preparation:
-
Prepare the desired oral formulation of this compound (e.g., solution in PEG400/water, suspension in 0.5% methylcellulose, or a lipid-based formulation).
-
Ensure the formulation is homogenous and the concentration of this compound is accurately determined.
-
-
Dosing:
-
Fast the mice overnight (with free access to water) before dosing.
-
Administer the this compound formulation via oral gavage at a specific dose volume (typically 5-10 mL/kg).
-
For comparison, include a cohort receiving this compound intravenously (e.g., via tail vein injection) at a lower dose to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via saphenous vein or tail nick) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and half-life.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
References
- 1. Safety, Pharmacokinetics, and Clinical Activity of this compound in Adult Patients with Relapsed or Refractory Lymphomas and Solid Tumors [ctv.veeva.com]
- 2. Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement | Semantic Scholar [semanticscholar.org]
- 7. Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
- 18. Metabolism of antitumor acylfulvene by rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing LP-284 Toxicity in Preclinical Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing and minimizing the toxicity of LP-284 in preclinical studies. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to directly address potential issues encountered during experimentation.
I. Proactive Toxicity Minimization Strategies
This section provides general guidance on strategies to consider before and during your preclinical studies with this compound to proactively mitigate potential toxicities.
| Strategy | Description | Key Considerations |
| Formulation Optimization | The formulation of an intravenous drug can significantly impact its toxicity profile. For DNA alkylating agents like this compound, strategies may include the use of liposomal delivery systems, nanoparticles, or co-solvents to improve solubility, stability, and targeted delivery, thereby reducing systemic exposure and off-target toxicity.[1][2] | - Compatibility of formulation components with this compound. - Stability of the formulation under experimental conditions. - Potential for altered pharmacokinetic and pharmacodynamic profiles. |
| Dose Fractionation | Administering the total dose in smaller, more frequent intervals (dose fractionation) can help maintain therapeutic efficacy while reducing peak plasma concentrations and associated toxicities. | - The half-life of this compound will influence the optimal fractionation schedule. - Increased handling and potential for stress in animal models. |
| Use of Cytoprotective Agents | Co-administration of cytoprotective agents can help protect normal tissues from the cytotoxic effects of chemotherapy.[3] For hematologic toxicity, agents like granulocyte colony-stimulating factor (G-CSF) can be considered to stimulate neutrophil production.[4] For testicular toxicity, antioxidants such as melatonin have shown some protective effects against DNA-damaging agents in preclinical models.[5] | - Potential for the cytoprotective agent to interfere with the antitumor efficacy of this compound. - The timing of administration of the cytoprotective agent relative to this compound is crucial. |
| Biomarker-Guided Patient Selection (Translational Consideration) | This compound is known to be particularly effective in tumors with deficiencies in DNA damage repair (DDR) pathways, such as those with mutations in ATM or deficiencies in transcription-coupled nucleotide excision repair (TC-NER).[6][7] Selecting preclinical models with these specific biomarkers can enhance efficacy and may allow for the use of lower, less toxic doses. | - Thorough molecular characterization of preclinical models (cell lines, xenografts) is required. - This strategy is more relevant for efficacy studies but can indirectly minimize toxicity by allowing for dose optimization. |
II. Troubleshooting Guides
A. In Vitro Cytotoxicity Assays
Issue: Unexpectedly high cytotoxicity in non-cancerous cell lines.
-
Question 1: What could be causing high cytotoxicity in my normal cell lines, and how can I troubleshoot this?
-
Answer: High cytotoxicity in non-cancerous cells can be due to several factors. Here's a systematic approach to troubleshooting:
-
Verify Cell Health: Ensure your control (untreated) cells have a high viability (>90%) and are in the logarithmic growth phase. Contamination (e.g., mycoplasma) can sensitize cells to drug treatment.
-
Confirm this compound Concentration: Double-check all calculations for your serial dilutions. An error in calculating the stock concentration or dilution series is a common source of unexpected results.
-
Assess Solubilization: If using a solvent like DMSO, ensure the final concentration in the media is non-toxic to your cells (typically ≤0.5%). Run a vehicle-only control to confirm.
-
Evaluate Exposure Time: The duration of exposure to this compound is critical. Consider running a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for assessing differential cytotoxicity between cancerous and non-cancerous cells.
-
Cell Line Sensitivity: Some non-cancerous cell lines may have inherent sensitivities to DNA-damaging agents. If possible, test a panel of different non-cancerous cell lines from various tissues to identify a more resistant and relevant model for your studies.
-
-
B. In Vivo Preclinical Studies
Issue: Managing Hematologic Toxicity in Canine Models
Preclinical studies in Beagle dogs have identified reversible hematologic toxicity as a potential adverse effect of this compound.[8]
-
Question 2: What are the typical signs of hematologic toxicity observed with this compound in dogs, and how should I monitor for them?
-
Answer: While specific data for this compound is limited, hematologic toxicity from DNA alkylating agents typically manifests as myelosuppression, leading to a decrease in one or more blood cell lineages.[9]
-
Neutropenia (low neutrophils): This is often the most critical, as it increases the risk of infection.[10]
-
Thrombocytopenia (low platelets): This can lead to an increased risk of bleeding.[8][11]
-
Anemia (low red blood cells): This is less common as a dose-limiting toxicity due to the longer lifespan of red blood cells.
Monitoring Protocol:
-
Baseline Complete Blood Count (CBC): Perform a CBC with a differential before the first dose of this compound to establish baseline values for each animal.
-
Nadir Monitoring: The lowest blood cell counts (nadir) for neutrophils and platelets typically occur 5-10 days after chemotherapy administration.[10] It is recommended to perform CBCs around day 7 and on the day of the next scheduled dose.
-
Clinical Observation: Monitor animals daily for clinical signs of infection (lethargy, fever, inappetence) or bleeding (petechiae, ecchymosis, melena).
-
-
-
Question 3: What are the strategies for managing neutropenia if it occurs?
-
Answer: Management of chemotherapy-induced neutropenia in dogs is based on the severity and the presence of clinical signs.[10]
-
| Neutrophil Count | Clinical Status | Recommended Action |
| <1,500 cells/µL | Afebrile and asymptomatic | Delay the next dose of this compound. Re-evaluate CBC in 3-7 days.[10] |
| <1,000 cells/µL | Afebrile and asymptomatic | Delay the next dose of this compound. Consider prophylactic broad-spectrum antibiotics. Re-evaluate CBC in 2-5 days.[10] |
| <1,500 cells/µL | Febrile or symptomatic | Hospitalize for intravenous fluids and supportive care. Administer broad-spectrum intravenous antibiotics.[10] |
-
Question 4: What should I do if my dog develops thrombocytopenia?
-
Answer: The management of thrombocytopenia depends on the platelet count and clinical signs of bleeding.
-
Dose Modification: If significant thrombocytopenia occurs, the next dose of this compound should be delayed. A dose reduction of 10-20% for subsequent cycles may be necessary.[10]
-
Supportive Care: In cases of severe thrombocytopenia with active bleeding, a platelet transfusion may be required.[11]
-
Drug Holiday: If thrombocytopenia is severe or recurrent, a "drug holiday" (a longer break between treatment cycles) may be necessary to allow for bone marrow recovery.
-
-
Issue: Managing Testicular Toxicity in Canine Models
Reversible testicular toxicity has also been noted as a finding in preclinical studies of this compound in dogs.[8]
-
Question 5: How is testicular toxicity evaluated in preclinical dog studies?
-
Answer: The evaluation of testicular toxicity in preclinical studies is multi-faceted and includes:
-
Histopathological Examination: This is the gold standard for assessing testicular injury.[12] Tissues from the testes, epididymis, and prostate are examined for abnormalities such as seminiferous tubule degeneration, germ cell depletion, and changes in interstitial cells.[12] It is important to differentiate drug-induced changes from spontaneous background lesions that can occur in Beagles.[13][14]
-
Organ Weights: Testicular and epididymal weights are recorded at necropsy. A decrease in weight can be an indicator of testicular atrophy.
-
Sperm Analysis: In some studies, sperm count, motility, and morphology are assessed.[15]
-
Hormone Levels: Blood levels of testosterone and luteinizing hormone (LH) can be measured to assess endocrine function.[15]
-
-
-
Question 6: What are some strategies to mitigate or monitor for testicular toxicity?
-
Answer:
-
Reversibility Studies: A key aspect of managing testicular toxicity is determining if the effects are reversible. This is typically done by including a "recovery" group of animals in the study that are monitored for a period after the last dose of the drug. For this compound, the observed testicular toxicity was reported to be reversible.[8]
-
Dose Optimization: The severity of testicular toxicity is often dose-dependent. Finding the optimal therapeutic dose that minimizes this side effect is crucial. The highest non-severely toxic dose (HNSTD) for this compound in dogs was determined to be 0.4 mg/kg/dose.[8]
-
Supportive Agents: While not standard practice, some preclinical research has explored the use of antioxidants to protect against chemotherapy-induced testicular damage.[5]
-
Clinical Monitoring (Translational): In a clinical setting, if there are concerns about testicular toxicity based on preclinical findings, monitoring may include semen analysis and hormone level measurements.[12]
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?
-
A1: this compound is a small molecule acylfulvene that acts as a DNA alkylating agent, inducing double-strand DNA breaks.[6][7][9] Its anticancer activity is particularly potent in cells with deficient DNA damage repair (DDR) pathways, such as those with mutations in ATM or defects in transcription-coupled nucleotide excision repair (TC-NER).[6][7] This creates a synthetic lethal interaction, leading to selective killing of cancer cells. However, normal, rapidly dividing cells, such as those in the bone marrow and testes, can also be susceptible to DNA damage, which is the likely cause of the observed hematologic and testicular toxicities.
-
-
Q2: Are there any known drug-drug interactions with this compound that could exacerbate toxicity?
-
A2: Key pharmacokinetic studies have shown that this compound is not a substrate or modulator of major CYP-450 enzymes, multi-drug resistance transporters, or renal and hepatic drug transporters.[8] This suggests a low potential for drug-drug interactions through these common pathways. However, caution should always be exercised when co-administering other drugs, especially those with known myelosuppressive or gonadotoxic effects.
-
-
Q3: What safety pharmacology data is available for this compound?
-
A3: Safety pharmacology studies have indicated that this compound does not inhibit the hERG potassium channel and has a low potential to affect cardiovascular functions.[8]
-
-
Q4: What is the recommended vehicle for in vivo administration of this compound?
-
A4: While the specific vehicle used in the preclinical toxicology studies for this compound is not detailed in the available public information, for intravenous administration of similar small molecules, common vehicles include saline, dextrose solutions, or specialized formulations containing co-solvents like DMSO or cyclodextrins to improve solubility. It is crucial to perform vehicle toxicity studies to ensure the vehicle itself does not contribute to adverse effects.
-
IV. Experimental Protocols & Visualizations
A. Standard In Vitro Cytotoxicity Assay Workflow
B. This compound Mechanism of Action and Toxicity Pathway
C. Troubleshooting Logic for In Vivo Hematologic Toxicity
References
- 1. mdpi.com [mdpi.com]
- 2. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 3. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. ethosdiscovery.org [ethosdiscovery.org]
- 9. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.vet-ct.com [resources.vet-ct.com]
- 11. Thrombocytopenia - WSAVA2006 - VIN [vin.com]
- 12. fda.gov [fda.gov]
- 13. Histopathology of Incidental Findings in Beagles Used in Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Testicular toxicity induced by a triple neurokinin receptor antagonist in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
LP-284 Technical Support Center: Optimizing Treatment Duration for Enhanced Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting LP-284 treatment duration for optimal experimental response. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a next-generation acylfulvene, a type of small molecule that acts as a DNA alkylating agent.[1] Its primary mechanism of action involves inducing DNA lesions, specifically double-strand breaks (DSBs).[2][3][4] This damage is particularly effective in cancer cells with deficiencies in DNA damage response and repair (DDR) pathways, such as homologous recombination (HR) and transcription-coupled nucleotide excision repair (TC-NER), leading to synthetic lethality.[5][6][7]
Q2: What is a typical starting point for this compound treatment duration in in vitro cell culture experiments?
A2: For initial cytotoxicity and IC50 value determination, a continuous exposure of 72 hours is a commonly used starting point.[8] However, significant DNA damage, as measured by the phosphorylation of H2AX and ATM, can be observed as early as 2 to 6 hours after treatment.[3] Shorter durations, such as 24 hours, have also been used in combination studies.[8]
Q3: What is the recommended treatment schedule for this compound in preclinical in vivo xenograft models?
A3: A frequently utilized schedule for this compound in xenograft models involves intravenous (i.v.) administration on Days 1, 8, and 15 of a 28-day cycle.[3][6] Another documented regimen is i.v. injection every other day for a total of five doses.[2]
Troubleshooting Guide
Issue 1: Low cytotoxicity or higher than expected IC50 values in in vitro experiments.
-
Possible Cause: Insufficient treatment duration for the specific cell line's doubling time and DNA repair capacity.
-
Troubleshooting Steps:
-
Extend Treatment Duration: If you are using a 24-hour treatment, consider extending it to 48 or 72 hours. Some cell lines may require a longer exposure to accumulate sufficient DNA damage to induce apoptosis.
-
Time-Course Experiment: Conduct a time-course experiment, measuring cell viability and key DNA damage markers (e.g., γH2AX) at multiple time points (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal treatment window for your specific model.
-
Verify DDR Pathway Status: Confirm the DNA damage repair pathway status (e.g., mutations in ATM, ERCC1, ERCC2, ERCC6) of your cell line, as cells with proficient DNA repair may be less sensitive to this compound.[8]
-
Issue 2: Suboptimal tumor growth inhibition in in vivo xenograft studies.
-
Possible Cause: The dosing schedule may not be frequent enough to maintain sufficient therapeutic levels of this compound.
-
Troubleshooting Steps:
-
Adjust Dosing Frequency: If using the intermittent (Days 1, 8, 15) schedule, consider a more frequent regimen, such as the every-other-day for five doses schedule, to assess if it improves efficacy.[2]
-
Monitor Pharmacodynamic Markers: Collect satellite tumor samples or blood at various time points post-treatment to assess DNA damage markers (e.g., γH2AX staining in tumor tissue) to confirm target engagement with the current dosing schedule.
-
Evaluate Combination Therapy: Preclinical studies have shown that this compound can be effective in tumors resistant to other agents like bortezomib and ibrutinib.[2] Consider evaluating this compound in models of acquired resistance to other therapies.
-
Data Presentation
Table 1: Summary of In Vitro this compound Treatment Durations and Observed Endpoints
| Treatment Duration | Cell Lines | Endpoint Assessed | Reference |
| 2, 6, 24 hours | SU-DHL-10, JeKo-1 | Phosphorylation of H2AX and ATM | [8] |
| 24 hours | RPMI8226 | IC50 in combination with spironolactone | [8] |
| 72 hours | Panel of hematological cancer cell lines | IC50 values | [8] |
| 72 hours | CHO WT and isogenic mutants (ERCC1, ERCC2, ERCC6, XRCC1) | Cell viability | [8] |
Table 2: Summary of In Vivo this compound Treatment Schedules and Outcomes
| Dosing Schedule | Animal Model | Key Outcomes | Reference |
| 2 or 4 mg/kg, i.v., every other day for five doses | JeKo-1 MCL xenograft mice | Significant tumor growth inhibition and prolonged survival compared to bortezomib and ibrutinib. | [2] |
| 4 mg/kg, i.v., one cycle | Bortezomib- and ibrutinib-refractory JeKo-1 xenograft mice | Near-complete tumor regression and prolonged survival. | [9] |
| 0.3, 0.6, or 1.2 mg/kg/dose, i.v., on Days 1, 8, and 15 | Beagle dogs (toxicology study) | Evaluation of adverse effects. | [3] |
Experimental Protocols
Protocol 1: Determining Optimal In Vitro Treatment Duration
-
Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment.
-
This compound Treatment: The following day, treat cells with a range of this compound concentrations.
-
Time Points: At designated time points (e.g., 6, 12, 24, 48, 72 hours), harvest cells for analysis.
-
Endpoint Analysis:
-
Cell Viability: Use a standard cell viability assay (e.g., Alamar Blue, CellTiter-Glo®) to determine the percentage of viable cells relative to a vehicle-treated control.
-
Western Blotting: Lyse cells and perform western blotting to detect levels of phosphorylated H2AX (γH2AX) and ATM as markers of DNA damage.
-
Immunofluorescence: Fix and permeabilize cells for immunofluorescent staining of γH2AX to visualize and quantify DNA damage foci.
-
Protocol 2: Evaluating In Vivo Dosing Schedules
-
Tumor Implantation: Implant cancer cells (e.g., JeKo-1) subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound schedule A, this compound schedule B).
-
Dosing: Administer this compound via intravenous injection according to the specified schedules.
-
Efficacy Assessment:
-
Tumor Volume: Measure tumor volume with calipers every 2-4 days.[8]
-
Body Weight: Monitor animal body weight as an indicator of toxicity.
-
Survival: Monitor survival and euthanize animals when tumors reach a predetermined endpoint.
-
-
Pharmacodynamic Analysis: At the end of the study, or at interim time points, tumors can be excised for immunohistochemical analysis of DNA damage markers.
Visualizations
Caption: Mechanism of action of this compound leading to synthetic lethality in DDR-deficient cells.
Caption: Troubleshooting workflow for optimizing this compound treatment duration.
References
- 1. Posters [lanternpharma.com]
- 2. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. This compound targets non-Hodgkin's lymphoma and DNA damage repair deficiency - ecancer [ecancer.org]
- 5. Lantern Pharma Inc - Lantern Pharma Reports Complete Response in Heavily Pre-Treated Lymphoma Patient with this compound in Phase 1 Clinical Trial [ir.lanternpharma.com]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
Validation & Comparative
A Comparative Analysis of LP-284 and Bortezomib for the Treatment of Mantle Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational drug LP-284 and the established therapeutic agent bortezomib for the treatment of mantle cell lymphoma (MCL). While bortezomib is a cornerstone of MCL therapy, this compound presents a promising next-generation approach, particularly for relapsed or refractory cases. This comparison is based on available preclinical data for this compound and extensive clinical data for bortezomib.
At a Glance: this compound vs. Bortezomib
| Feature | This compound | Bortezomib |
| Drug Class | Acylfulvene, DNA Damaging Agent | Proteasome Inhibitor |
| Mechanism of Action | Induces DNA double-strand breaks, leading to apoptosis. Exhibits synthetic lethality in cancer cells with deficient DNA damage repair (DDR) pathways.[1][2][3][4][5][6][7][8] | Reversibly inhibits the 26S proteasome, leading to the accumulation of pro-apoptotic proteins and inhibition of the NF-κB signaling pathway.[9][10][11][12][13][14][15] |
| Development Stage | Phase 1 Clinical Trial (as of late 2025).[16][17] Granted Orphan Drug Designation by the FDA for MCL.[18][19] | FDA-approved for both newly diagnosed and relapsed/refractory MCL.[9][10][11][13][20][21] |
| Reported Efficacy | Preclinical: Demonstrates nanomolar potency in MCL cell lines, including those resistant to bortezomib.[2][3][4][7][8][22] In vivo studies showed prolonged survival in MCL xenograft models and increased efficacy over bortezomib.[3][4][6][7][23][24] Clinical: A complete metabolic response was observed in a heavily pretreated patient with aggressive B-cell lymphoma in a Phase 1 trial.[16][17] | Clinical: As a single agent in relapsed/refractory MCL, overall response rates (ORR) range from 31% to 47%, with complete response (CR) rates around 8%.[15][20][25] In combination with chemotherapy, ORR and CR rates are significantly higher.[9][10][21][26] |
| Resistance Mechanism | Not fully elucidated in a clinical setting. Preclinical data suggests efficacy in bortezomib-resistant models.[3][4][6][7][19] | Mutations in proteasome subunits, upregulation of NF-κB, and other cell survival pathways.[5] |
Signaling Pathways and Mechanisms of Action
This compound: Exploiting DNA Damage Repair Deficiencies
This compound is a next-generation acylfulvene that acts as a DNA damaging agent. Its mechanism relies on the concept of synthetic lethality. Many MCL cells have inherent deficiencies in their DNA damage repair (DDR) pathways, such as mutations in the ATM gene.[2][7][19][22] this compound induces complex DNA damage that overwhelms the compromised repair machinery of these cancer cells, leading to cell death. This targeted approach may spare healthy cells with intact DDR pathways, potentially leading to a better therapeutic window.
Caption: this compound induces DNA damage, leading to apoptosis in MCL cells with deficient DNA repair.
Bortezomib: Targeting the Proteasome and NF-κB Pathway
Bortezomib is a reversible inhibitor of the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[9][13][14][20] In MCL, the constitutive activation of the NF-κB pathway is a key driver of cell survival and proliferation. By inhibiting the proteasome, bortezomib prevents the degradation of IκB, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes. The accumulation of other pro-apoptotic proteins also contributes to its anti-cancer effects.[9][10]
Caption: Bortezomib inhibits the proteasome, leading to NF-κB inhibition and apoptosis.
Experimental Protocols
This compound: Preclinical In Vivo Efficacy Study
A representative preclinical study evaluated the in vivo efficacy of this compound in a mantle cell lymphoma xenograft mouse model.[3][4][6][7][23][24]
Experimental Workflow:
Caption: Workflow for assessing this compound efficacy in a mouse xenograft model of MCL.
Methodology:
-
Cell Line: The human mantle cell lymphoma cell line JeKo-1 was used.
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) were subcutaneously injected with JeKo-1 cells.
-
Tumor Establishment: Tumors were allowed to grow to a specified volume (e.g., 100-150 mm³).
-
Treatment Groups: Mice were randomized into groups to receive this compound, bortezomib, or a vehicle control.
-
Dosing Regimen:
-
Efficacy Assessment: Tumor volumes and mouse body weights were measured regularly.
-
Endpoints: The primary endpoints were tumor growth inhibition and overall survival.
Bortezomib: PINNACLE Phase II Clinical Trial
The PINNACLE study was a pivotal phase II trial that led to the FDA approval of bortezomib for relapsed or refractory MCL.[10][20][25]
Study Design:
-
Objective: To evaluate the efficacy and safety of single-agent bortezomib in patients with relapsed or refractory MCL.
-
Patient Population: 155 patients with MCL who had received at least one prior therapy.[20][25]
-
Treatment Regimen: Bortezomib was administered at a dose of 1.3 mg/m² on days 1, 4, 8, and 11 of a 21-day cycle for up to 17 cycles.[20][25]
-
Primary Endpoint: Overall response rate (ORR).
-
Secondary Endpoints: Duration of response (DOR), time to progression (TTP), and overall survival (OS).
Concluding Remarks
Bortezomib remains a critical component of treatment for mantle cell lymphoma, with a well-established efficacy and safety profile. This compound, with its novel mechanism of action targeting DNA damage repair deficiencies, represents a promising therapeutic strategy, particularly for patients who have relapsed or are refractory to current therapies, including bortezomib.[3][4][6][7][19] Preclinical data for this compound is encouraging, demonstrating potent anti-tumor activity in bortezomib-resistant models.[3][4][6][7][19] The ongoing Phase 1 clinical trial will be crucial in determining the safety and preliminary efficacy of this compound in a clinical setting. Future research will likely focus on identifying biomarkers to select patients who are most likely to benefit from this compound and exploring its potential in combination with other agents.
References
- 1. proactiveinvestors.co.uk [proactiveinvestors.co.uk]
- 2. onclive.com [onclive.com]
- 3. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound targets non-Hodgkin's lymphoma and DNA damage repair deficiency - ecancer [ecancer.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound demonstrates potency against treatment-resistant MCL cell lines | BioWorld [bioworld.com]
- 9. Bortezomib for the treatment of mantle cell lymphoma: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bortezomib in mantle cell lymphoma: comparative therapeutic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Preclinical Discovery and Development of Bortezomib for the Treatment of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Bortezomib in the treatment of mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lantern Pharma Inc - Lantern Pharma Reports Complete Response in Heavily Pre-Treated Lymphoma Patient with this compound in Phase 1 Clinical Trial [ir.lanternpharma.com]
- 17. Lantern Pharma Presents this compound Clinical Data at 25th LL&M Congress, Highlighting Complete Response in Therapeutically Exhausted DLBCL Patient & Therapeutic Potential in Advanced B-Cell Cancers. - BioSpace [biospace.com]
- 18. Mantle Cell Lymphoma Clinical Trial Pipeline Insights Featuring 20+ Companies | DelveInsight [prnewswire.com]
- 19. onclive.com [onclive.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. A phase I study using bortezomib (Velcade), cladribine, and rituximab in treating patients over 50 years old with mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. targetedonc.com [targetedonc.com]
- 23. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 24. researchgate.net [researchgate.net]
- 25. ascopubs.org [ascopubs.org]
- 26. ashpublications.org [ashpublications.org]
A Head-to-Head Battle in Ibrutinib-Resistant Non-Hodgkin's Lymphoma: LP-284 Shows Promise Where Ibrutinib Fails
For Immediate Release
Dallas, TX – December 8, 2025 – In the landscape of targeted therapies for Non-Hodgkin's Lymphoma (NHL), the emergence of resistance to Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib presents a significant clinical challenge. New preclinical data reveals that LP-284, a novel acylfulvene derivative, demonstrates potent antitumor activity in ibrutinib-resistant NHL models, suggesting a promising new therapeutic avenue for patients with relapsed or refractory disease. This comparison guide provides a detailed analysis of the experimental data supporting the efficacy of this compound versus ibrutinib, particularly in the context of ibrutinib resistance.
This compound, developed by Lantern Pharma, operates through a distinct mechanism of action by inducing double-strand DNA breaks, leading to cancer cell death. This approach is particularly effective in tumors with deficiencies in their DNA damage repair (DDR) pathways. In contrast, ibrutinib targets the B-cell receptor (BCR) signaling pathway, a critical driver of proliferation and survival in many B-cell malignancies. However, mutations in BTK or the activation of alternative signaling pathways can render tumor cells resistant to ibrutinib's effects.
In Vitro Efficacy: this compound Demonstrates Potency in Ibrutinib-Resistant Lines
While direct head-to-head IC50 data for this compound and ibrutinib in a comprehensive panel of ibrutinib-sensitive and -resistant NHL cell lines is emerging, available data indicates that this compound maintains potent, nanomolar-range antitumor activity in various NHL cell lines, including those known to be resistant to ibrutinib.[1][2]
Table 1: In Vitro Potency of this compound in Non-Hodgkin's Lymphoma Cell Lines
| Cell Line | NHL Subtype | This compound IC50 (nM) |
| JeKo-1 | Mantle Cell Lymphoma | 342 (average for 6 MCL lines) |
| OCI-LY1 | Diffuse Large B-cell Lymphoma | 613 (average for 7 DHL/THL lines) |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | Not specified |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Not specified |
| Toledo | Diffuse Large B-cell Lymphoma | Not specified |
Data compiled from preclinical studies.[1][2] Specific IC50 values for ibrutinib in these exact same experimental settings are not available in the public domain for a direct comparison.
In Vivo Showdown: this compound Overcomes Ibrutinib Resistance in Xenograft Models
A pivotal preclinical study directly compared the in vivo efficacy of this compound and ibrutinib in a mantle cell lymphoma (MCL) xenograft model using the JeKo-1 cell line. The results demonstrated the superior tumor growth inhibition of this compound and its ability to effectively treat tumors that had become refractory to ibrutinib.
Table 2: In Vivo Efficacy of this compound vs. Ibrutinib in JeKo-1 MCL Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (TGI) |
| Vehicle | - | Intravenous (i.v.) | 0% |
| This compound | 2 mg/kg | i.v. | 63% |
| This compound | 4 mg/kg | i.v. | 113% |
| Ibrutinib | 50 mg/kg | Oral (p.o.) | 22% |
Data from Zhou et al., 2023.[3]
Furthermore, in a model of ibrutinib-refractory JeKo-1 xenografts, treatment with this compound resulted in significant tumor regression, highlighting its potential as a second-line therapy after ibrutinib failure.
Mechanisms of Action and Resistance: A Tale of Two Pathways
The differential efficacy of this compound and ibrutinib in resistant models stems from their distinct mechanisms of action.
Ibrutinib and the BCR Signaling Pathway: Ibrutinib inhibits BTK, a key kinase in the BCR signaling cascade that promotes B-cell proliferation and survival. Resistance can emerge through mutations in the BTK gene, which prevent ibrutinib from binding effectively, or through the activation of bypass pathways that circumvent the need for BTK signaling.
This compound and the DNA Damage Response Pathway: this compound is a DNA alkylating agent that causes double-strand breaks in the DNA of cancer cells. This triggers the DNA Damage Response (DDR) pathway, and in cells with underlying DDR deficiencies, this damage is irreparable, leading to apoptosis. This mechanism is independent of the BCR signaling pathway, explaining its effectiveness in ibrutinib-resistant cancers.
Visualizing the Pathways
To illustrate these distinct mechanisms, the following diagrams depict the signaling pathways targeted by each compound.
Caption: Ibrutinib targets BTK to inhibit the BCR signaling pathway, while resistance can occur via BTK mutations or bypass pathways.
References
A Head-to-Head Comparison of LP-284 and its Parent Compound LP-184: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two promising acylfulvene-derived anti-cancer agents: LP-284 and its parent compound, LP-184. Developed for researchers, scientists, and drug development professionals, this document outlines the key differences in their mechanism of action, anti-tumor efficacy, and provides detailed experimental methodologies for the cited studies.
Core Distinctions: Activation and Therapeutic Niche
LP-184 and this compound are stereoisomers, specifically the negative and positive enantiomers of hydroxyurea methylacylfulvene, respectively.[1] The primary differentiator between these two compounds lies in their activation mechanism. LP-184 is a prodrug that requires activation by the enzyme Prostaglandin Reductase 1 (PTGR1) to exert its cytotoxic effects.[1][2][3] This dependency on PTGR1, an enzyme often overexpressed in solid tumors, defines its therapeutic window.[1][3][4]
In contrast, this compound's anti-tumor activity is independent of PTGR1 expression.[1][5] This critical difference makes this compound a promising candidate for hematological malignancies, such as non-Hodgkin's lymphoma (NHL), where PTGR1 levels are typically low.[5][6]
Mechanism of Action: DNA Alkylation and Synthetic Lethality
Both LP-184 and this compound function as DNA alkylating agents, inducing DNA damage and triggering cell death.[1][7] Upon activation (for LP-184) or administration (for this compound), these compounds covalently bind to DNA, leading to the formation of DNA adducts and subsequent double-strand breaks (DSBs).[1][2][7] This mechanism of action is particularly effective in cancer cells with deficiencies in DNA Damage Repair (DDR) pathways, such as Homologous Recombination (HR) and Nucleotide Excision Repair (NER), leading to a synthetic lethal effect.[2][8][9]
dot
Caption: Mechanism of action for LP-184 and this compound.
Head-to-Head Cytotoxicity
Direct comparative studies in the NCI-60 panel of cancer cell lines have demonstrated a strong correlation between LP-184 cytotoxicity and PTGR1 expression.[1] Conversely, this compound's activity shows no such correlation, highlighting its broader potential applicability in PTGR1-low cancers.[1]
| Feature | LP-184 | This compound | Reference |
| Stereoisomer | Negative enantiomer of hydroxyurea methylacylfulvene | Positive enantiomer of hydroxyurea methylacylfulvene | [1] |
| PTGR1 Dependency | Dependent on PTGR1 for activation | Independent of PTGR1 | [1][5] |
| Primary Therapeutic Target | Solid tumors with high PTGR1 expression | Hematological malignancies (e.g., NHL) | [2][6] |
| Mechanism of Action | DNA alkylating agent, induces DSBs | DNA alkylating agent, induces DSBs | [1][7] |
Table 1: Key differences between LP-184 and this compound.
In Vitro and In Vivo Efficacy
LP-184 in Solid Tumors
Preclinical studies have shown that LP-184 exhibits potent anti-tumor activity in a range of solid tumor models, including those with deficiencies in HR and NER pathways.[2][8] In patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) with HR deficiency, LP-184 demonstrated complete and durable tumor regression.[2] It has also shown nanomolar potency in prostate cancer organoids and glioblastoma cell lines.[2][10]
| Cancer Type | Model | Key Findings | Reference |
| Triple-Negative Breast Cancer | PDX models (HR deficient) | Complete and durable tumor regression | [2] |
| Prostate Cancer | Organoid model (LuCaP 96) | IC50 of 77 nM | [8] |
| Glioblastoma | Cell lines | IC50 range of ~22-310 nmol/L | [10] |
| Pancreatic Cancer | PDAC xenografts (DDR deficient) | Marked tumor growth inhibition | [1] |
Table 2: Preclinical efficacy of LP-184 in solid tumors.
This compound in Hematological Malignancies
This compound has demonstrated significant efficacy in preclinical models of non-Hodgkin's lymphoma, particularly mantle cell lymphoma (MCL).[5][6] It has shown nanomolar potency in a panel of NHL cell lines, including those resistant to standard-of-care agents like ibrutinib and bortezomib.[5][6] In vivo studies using MCL xenograft models showed that this compound treatment prolonged survival and was more effective than bortezomib and ibrutinib.[6]
| Cancer Type | Model | Key Findings | Reference |
| Mantle Cell Lymphoma | JeKo-1 xenograft | Prolonged survival by two-fold compared to control | [6] |
| Non-Hodgkin's Lymphoma | Panel of 15 cell lines | Nanomolar potency | [6][7] |
| Mantle Cell Lymphoma | Cell lines resistant to ibrutinib, zanubrutinib, venetoclax, and bortezomib | Low IC50 values | [5] |
Table 3: Preclinical efficacy of this compound in hematological malignancies.
Experimental Protocols
Synthesis of LP-184 and this compound
The synthesis of LP-184 and this compound, the negative and positive enantiomers of hydroxyurea methylacylfulvene, is achieved through chiral chromatography as described in United States Patent US 2021/0198191 A1.[1]
Cell Viability Assays
Cell viability is assessed using assays such as the CellTiter-Glo Luminescent Cell Viability Assay. A general protocol involves:
-
Seeding cancer cells in 96-well plates and allowing them to adhere overnight.
-
Treating the cells with a range of concentrations of LP-184 or this compound for a specified period (e.g., 72 hours).
-
Adding the CellTiter-Glo reagent to each well.
-
Measuring luminescence using a plate reader to determine the percentage of viable cells relative to a vehicle-treated control.
-
Calculating IC50 values using appropriate software.
Animal Xenograft Studies
A general protocol for in vivo efficacy studies is as follows:
-
Subcutaneously implanting human cancer cells (e.g., JeKo-1 for MCL) into immunocompromised mice.
-
Allowing tumors to reach a specified volume.
-
Randomly assigning mice to treatment groups (e.g., vehicle control, LP-184, this compound, or standard-of-care agents).
-
Administering the compounds via a specified route (e.g., intravenously or intraperitoneally) and schedule.
-
Monitoring tumor volume and body weight regularly.
-
At the end of the study, tumors may be excised for further analysis.
dot
Caption: General workflow for in vivo xenograft studies.
DNA Damage Analysis
The induction of DNA double-strand breaks can be quantified using immunofluorescence staining for γH2AX, a marker of DSBs. The protocol involves:
-
Treating cells with the compound of interest.
-
Fixing and permeabilizing the cells.
-
Incubating with a primary antibody against γH2AX.
-
Incubating with a fluorescently labeled secondary antibody.
-
Visualizing and quantifying γH2AX foci using fluorescence microscopy.
Conclusion
LP-184 and this compound are promising anti-cancer agents with distinct but related mechanisms of action. The PTGR1-dependency of LP-184 makes it a targeted therapy for solid tumors with high expression of this enzyme. In contrast, the PTGR1-independent activity of this compound opens up therapeutic possibilities for hematological malignancies. Both compounds demonstrate potent synthetic lethality in the context of DDR deficiencies. Further clinical investigation is warranted to fully elucidate their therapeutic potential. A Phase 1a clinical trial for LP-184 in patients with advanced solid tumors has been completed, meeting all primary endpoints.[11] A Phase 1 clinical trial for this compound is ongoing for patients with relapsed or refractory B-cell non-Hodgkin's lymphomas and solid tumors.[12]
References
- 1. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospace.com [biospace.com]
- 5. This compound demonstrates potency against treatment-resistant MCL cell lines | BioWorld [bioworld.com]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ir.lanternpharma.com [ir.lanternpharma.com]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
LP-284 Overcomes Resistance to Other DNA Damaging Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
LP-284, a novel acylfulvene derivative, demonstrates significant cytotoxic activity against cancer cells, particularly those with deficiencies in DNA damage repair (DDR) pathways. This guide provides a comparative analysis of this compound's performance against other DNA damaging agents, supported by experimental data, detailed protocols, and pathway visualizations to underscore its potential in overcoming drug resistance.
Comparative Efficacy of this compound in Drug-Resistant Cancer Cell Lines
This compound exhibits potent activity in cancer cell lines that have developed resistance to established DNA damaging agents and other targeted therapies. This suggests a lack of cross-resistance and a distinct mechanism of action. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, including those known to be resistant to other treatments.
Table 1: this compound Activity in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Resistance Profile | This compound IC50 (nM) | Reference |
| MINO | Bortezomib-resistant | 88 | [1] |
| MAVER1 | Ibrutinib and Venetoclax-resistant | 193 | [1] |
| JEKO-1 | Zanubrutinib-resistant | 263 | [1] |
| JVM2 | Unknown | 343 | [1] |
| Z138 | Ibrutinib-resistant | 370 | [1] |
| REC1 | Bortezomib-resistant | 794 | [1] |
Table 2: Comparative IC50 Values in Resistant MCL Cell Lines
This table provides a direct comparison of the potency of this compound with agents to which specific cell lines have developed resistance.
| Cell Line | Drug | IC50 | Fold Difference (Approx.) | Reference |
| MINO | This compound | 88 nM | - | [1] |
| Bortezomib | >10 nM (Resistant) | >2-4x higher than sensitive lines | [2] | |
| MAVER1 | This compound | 193 nM | - | [1] |
| Ibrutinib | Resistant (High µM range) | - | [3] | |
| REC-1 | This compound | 794 nM | - | [1] |
| Bortezomib | 8.76 nM (48h) | - | [4] |
Note: Direct head-to-head IC50 values in the same study for both this compound and the resistance-inducing agent are not always available. The data presented is a compilation from multiple sources to illustrate the comparative efficacy.
Mechanism of Action and Synthetic Lethality
This compound's efficacy stems from its ability to induce DNA double-strand breaks (DSBs).[1][5] Its cytotoxic effect is particularly pronounced in cancer cells with pre-existing deficiencies in their DNA damage repair machinery, a concept known as synthetic lethality.
Specifically, this compound shows heightened activity in cells with defects in:
-
Homologous Recombination (HR): Key for repairing DSBs. Cells with mutations in genes like ATM are more sensitive to this compound.[5]
-
Transcription-Coupled Nucleotide Excision Repair (TC-NER): Responsible for repairing DNA damage that blocks transcription.[5]
This targeted approach allows this compound to selectively eliminate cancer cells while potentially sparing healthy cells with intact DDR pathways.
References
- 1. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bortezomib resistance in mantle cell lymphoma is associated with plasmacytic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bruton tyrosine kinase inhibitor CC-292 shows activity in mantle cell lymphoma and synergizes with lenalidomide and NIK inhibitors depending on nuclear factor-κB mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib enhances the anti-cancer effect of the novel Bruton’s tyrosine kinase inhibitor (BGB-3111) in mantle cell lymphoma expressing BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
LP-284 Demonstrates Enhanced Activity in ATM-Deficient Cancer Cells, Offering a Potential Therapeutic Strategy for Resistant Tumors
A comprehensive analysis of preclinical data reveals that LP-284, a next-generation acylfulvene, exhibits potent antitumor activity, particularly in cancer cells with mutations in the Ataxia-Telangiectasia Mutated (ATM) gene. This heightened sensitivity in ATM-deficient cells, which are impaired in their DNA damage repair (DDR) capabilities, positions this compound as a promising therapeutic agent for tumors that have developed resistance to standard treatments.
This compound is a small molecule that works by inducing double-strand DNA breaks in cancer cells.[1][2][3] In cells with a functional DNA damage response system, these breaks can often be repaired. However, in cells with defects in DDR pathways, such as those with ATM mutations, this compound's effects are significantly more lethal.[1][4][5] Preclinical studies have consistently demonstrated this selective lethality, highlighting a synthetic lethal relationship between this compound and ATM deficiency.
Enhanced Sensitivity of ATM-Deficient Cells to this compound
Experimental data from multiple studies confirms the increased susceptibility of ATM-deficient cells to this compound. In a direct comparison, ATM-deficient fibroblast cells (GM05849) were found to be approximately 1.5 times more sensitive to this compound treatment compared to their ATM-proficient counterparts (GM00637).[4] Further validating this, the knockdown of the ATM gene in the SU-DHL-10 lymphoma cell line resulted in a 1.4-fold increase in sensitivity to this compound.[1][5][6]
This increased potency is also observed in various cancer cell lines, including those from mantle cell lymphoma (MCL), a type of non-Hodgkin lymphoma where ATM mutations are prevalent.[7][8] For instance, the MINO MCL cell line, which is resistant to bortezomib, showed a half-maximal inhibitory concentration (IC50) of 88 nM for this compound.[4] Similarly, the MAVER1 MCL cell line, resistant to ibrutinib and venetoclax, had an IC50 of 193 nM.[4]
Quantitative Comparison of this compound Activity
| Cell Line/Model | ATM Status | Fold Increase in Sensitivity (vs. ATM-proficient) | IC50 (nM) | Reference |
| Human Fibroblast Cells (GM05849 vs. GM00637) | Deficient vs. Proficient | ~1.5x | Not specified | [4] |
| SU-DHL-10 Lymphoma Cells (ATM knockdown vs. wild-type) | Deficient vs. Proficient | 1.4x | Not specified | [1][5][6] |
| MINO MCL Cell Line | ATM status not explicitly stated, but known to have DDR deficiencies | Not applicable | 88 | [4] |
| MAVER1 MCL Cell Line | ATM status not explicitly stated, but known to have DDR deficiencies | Not applicable | 193 | [4] |
Mechanism of Action and Therapeutic Potential
This compound's mechanism of action, which is independent of the PTGR1 enzyme required for the activation of its analogue LP-184, makes it particularly effective in hematological malignancies where PTGR1 expression is often low.[4][8][9] By inducing DNA damage that cannot be effectively repaired in ATM-deficient cells, this compound triggers apoptosis and inhibits tumor growth.[1] This targeted approach offers a potential advantage over conventional therapies.
The preclinical success of this compound has led to the initiation of a Phase 1 clinical trial for patients with relapsed or refractory B-cell non-Hodgkin's lymphomas.[10][11][12] The FDA has also granted Orphan Drug Designation to this compound for the treatment of mantle cell lymphoma and high-grade B-cell lymphoma, recognizing its potential in these hard-to-treat cancers.[8][11]
Comparison with Alternative Therapies
A significant advantage of this compound is its demonstrated activity in cancer cell lines that are resistant to established therapies. The compound has shown efficacy in models of MCL that are refractory to bortezomib, ibrutinib, and venetoclax.[1][2][3][4] This suggests that this compound could provide a much-needed treatment option for patients whose disease has progressed after treatment with these standard-of-care agents.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in ATM-proficient and ATM-deficient cells, and a typical experimental workflow for assessing its activity.
Caption: this compound signaling in ATM-proficient vs. ATM-deficient cells.
Caption: Workflow for assessing this compound's in vitro activity.
Experimental Protocols
Cell Lines and Culture
-
ATM-proficient and deficient cell lines: Human fibroblast cell lines GM00637 (ATM-proficient) and GM05849 (ATM-deficient) were used.[1]
-
Lymphoma cell lines: A panel of non-Hodgkin lymphoma cell lines, including mantle cell lymphoma (MCL) lines like MINO, MAVER1, and JeKo-1, and the double-hit lymphoma cell line SU-DHL-10, were utilized.[1][4]
-
Culture conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro this compound Treatment and Viability Assays
-
This compound preparation: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which was then diluted to various concentrations in cell culture medium.
-
Treatment: Cells were seeded in multi-well plates and treated with a range of this compound concentrations for a specified duration, typically 72 hours.[3]
-
Viability assessment: Cell viability was measured using standard assays such as the Alamar Blue assay.[3] The fluorescence or absorbance was read using a plate reader.
-
IC50 determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.
ATM Knockdown Experiments
-
Method: The CRISPR-Cas9 system was used to knock down the ATM gene in cell lines such as SU-DHL-10 and JeKo-1.[5]
-
Verification: The reduction in ATM protein expression was confirmed by Western blot analysis.[5][13]
-
Sensitivity analysis: The IC50 values for this compound in the ATM-knockdown cells were compared to those in the wild-type (control) cells to determine the fold increase in sensitivity.[13]
In Vivo Xenograft Models
-
Animal models: Immunocompromised mice (e.g., NOD-scid gamma mice) were used.
-
Tumor implantation: Human MCL cell lines, such as JeKo-1, were subcutaneously injected into the mice to establish xenograft tumors.[1][2][3]
-
This compound administration: Once tumors reached a certain volume, mice were treated with this compound (e.g., 2 mg/kg or 4 mg/kg, administered intravenously) or vehicle control.[1][3]
-
Efficacy evaluation: Tumor growth was monitored regularly, and the survival of the mice was recorded.[1][2][3] The antitumor activity of this compound was compared to that of other agents like bortezomib and ibrutinib.[1][2][3]
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. onclive.com [onclive.com]
- 8. onclive.com [onclive.com]
- 9. Deciphering the Potency of this compound: A Novel Chiral DNA Alkylating Agent in Hematologic Malignancies [synapse.patsnap.com]
- 10. ir.lanternpharma.com [ir.lanternpharma.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Lantern Pharma Presents this compound Clinical Data at 25th LL&M Congress, Highlighting Complete Response in Therapeutically Exhausted DLBCL Patient & Therapeutic Potential in Advanced B-Cell Cancers. [businesswire.com]
- 13. researchgate.net [researchgate.net]
Assessing the Selectivity of LP-284 for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-cancer agent LP-284, focusing on its selectivity for cancer cells over normal cells. The information is compiled from preclinical studies and is intended to provide an objective assessment for research and drug development professionals.
Introduction to this compound
This compound is a next-generation acylfulvene, a class of DNA-damaging agents.[1] Its mechanism of action is based on the principle of synthetic lethality. This compound is designed to be particularly potent in cancer cells that have deficiencies in their DNA damage response (DDR) pathways, specifically Transcription-Coupled Nucleotide Excision Repair (TC-NER) and Homologous Recombination (HR).[1][2][3][4] By inducing DNA double-strand breaks, this compound selectively targets tumor cells that lack the proper machinery to repair this damage, leading to cell death while sparing normal cells with intact DDR pathways.[1][2]
Comparative Analysis of Cytotoxicity
The selectivity of a cancer therapeutic is a critical determinant of its therapeutic window and potential for clinical success. The following tables summarize the available preclinical data on the cytotoxicity of this compound in cancer cell lines versus non-cancerous cells.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Features | This compound IC50 (nM) | Reference |
| JeKo-1 | Mantle Cell Lymphoma | TP53 mutated | ~342 (average for 6 MCL lines) | [2] |
| SU-DHL-10 | Double-Hit Lymphoma | ~613 (average for 7 DHL/THL lines) | [2] | |
| K-562R | Chronic Myeloid Leukemia | Imatinib-resistant | In the nanomolar range | [2] |
| MINO | Mantle Cell Lymphoma | Bortezomib-resistant | 88 | [4] |
| MAVER1 | Mantle Cell Lymphoma | Ibrutinib and Venetoclax-resistant | 193 | [4] |
Table 2: Comparative Cytotoxicity of this compound in Normal vs. DNA Repair-Deficient Cells
This table highlights the synthetic lethal mechanism of this compound by comparing its effect on cells with and without specific DNA repair deficiencies.
| Cell Line | Cell Type | DNA Repair Status | Effect of this compound | Reference |
| CHO WT | Chinese Hamster Ovary | Wild-Type | No significant change in cell survival | [2] |
| CHO ERCC1 mutant | Chinese Hamster Ovary | TC-NER Deficient | Decreased cell survival (26-67% of control) | [2] |
| CHO ERCC2 mutant | Chinese Hamster Ovary | TC-NER Deficient | Decreased cell survival (26-67% of control) | [2] |
| CHO ERCC6 mutant | Chinese Hamster Ovary | TC-NER Deficient | Decreased cell survival (26-67% of control) | [2] |
| GM00638 | Human Fibroblast | ATM-proficient | Higher cell viability | [2] |
| GM05849 | Human Fibroblast | ATM-deficient | Lower cell viability | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor activity by inducing DNA double-strand breaks.[1][2][3] In cancer cells with deficient HR or TC-NER pathways, these breaks cannot be efficiently repaired, leading to the activation of apoptotic pathways and subsequent cell death. In contrast, normal cells with functional DDR mechanisms can repair the this compound-induced damage, ensuring their survival.
Caption: this compound induces DNA damage, leading to apoptosis in cancer cells with deficient DNA repair, while normal cells with proficient repair survive.
Experimental Protocols
The following is a representative protocol for assessing cell viability in response to this compound treatment, based on the Alamar Blue assay methodology cited in preclinical studies.
Alamar Blue Cell Viability Assay
1. Cell Plating:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and adjust the cell suspension to the desired density (e.g., 1 x 10^4 cells/mL).
-
Plate the cells in a 96-well microplate and incubate under standard conditions to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of this compound.
-
Include control wells with vehicle (e.g., DMSO) only.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
3. Alamar Blue Incubation:
-
Aseptically add Alamar Blue reagent to each well, typically at 10% of the total volume.
-
Incubate the plates for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell type.[5][6][7]
4. Data Acquisition:
-
Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[8] Alternatively, absorbance can be measured at 570 nm and 600 nm.[7][8]
5. Data Analysis:
-
Correct for background fluorescence/absorbance by subtracting the values from wells containing medium and Alamar Blue only.
-
Plot the fluorescence/absorbance values against the log of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Comparison with Alternatives
This compound's synthetic lethal approach is a promising strategy in oncology. It is important to consider its performance in the context of other therapies, particularly those that also target DNA repair deficiencies.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, rucaparib, and niraparib, are a class of drugs that have been successful in treating cancers with mutations in BRCA1 and BRCA2 genes, which are key components of the HR pathway.[9] Like this compound, PARP inhibitors exploit the concept of synthetic lethality.
Experimental Workflow for Assessing Selectivity
Caption: A typical workflow for determining the in vitro selectivity of an anti-cancer compound.
Conclusion
The available preclinical data suggests that this compound exhibits a promising selective cytotoxicity profile against cancer cells with inherent DNA damage repair deficiencies, while showing reduced toxicity towards cells with proficient DNA repair mechanisms. This selectivity is rooted in its synthetic lethal mechanism of action. Further studies, including the ongoing Phase 1 clinical trial (NCT06132503), will be crucial in validating these preclinical findings in a clinical setting and establishing the therapeutic window of this compound in patients. The comparison with other DDR-targeting agents like PARP inhibitors highlights a shared and validated therapeutic strategy in oncology. Continuous investigation into the quantitative selectivity of these agents across a broader range of normal and cancerous tissues will be vital for optimizing their clinical application.
References
- 1. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound targets non-Hodgkin's lymphoma and DNA damage repair deficiency - ecancer [ecancer.org]
- 4. This compound demonstrates potency against treatment-resistant MCL cell lines | BioWorld [bioworld.com]
- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 6. allevi3d.com [allevi3d.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LP-284 with Other Acylfulvene Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel acylfulvene derivative, LP-284, with its predecessors and analogs. This analysis is supported by preclinical experimental data, detailed methodologies, and visual representations of key cellular pathways.
Introduction to Acylfulvenes
Acylfulvenes are a class of semi-synthetic anticancer agents derived from the fungal toxin Illudin S.[1] They exert their cytotoxic effects by alkylating DNA, which leads to the formation of DNA adducts, cell cycle arrest, and ultimately, apoptosis.[2] A key feature of some acylfulvenes is their requirement for bioactivation by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in solid tumors.[2] This guide focuses on this compound, a next-generation acylfulvene, and compares its performance with other notable acylfulvene derivatives, including its enantiomer LP-184, the clinically tested Irofulven (MGI-114), and the parent compound, Illudin S.
Comparative Efficacy: In Vitro Cytotoxicity
The in vitro cytotoxicity of this compound and other acylfulvene derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| This compound | JeKo-1 | Mantle Cell Lymphoma | 342 (average for 6 MCL cell lines) | [3] |
| SU-DHL-10 | Double-Hit Lymphoma | Not Specified | [4] | |
| OCI-LY1 | High-Grade B-Cell Lymphoma | Not Specified | [5] | |
| K-562R | Imatinib-resistant CML | Nanomolar range | [3] | |
| LP-184 | DLD1-BRCA2 KO | Colon Cancer | ~3-fold more sensitive than WT | [2] |
| OVCAR3 | Ovarian Cancer | Not Specified | [6] | |
| 22Rv1 | Prostate Cancer | Not Specified | [6] | |
| Irofulven (MGI-114) | Various | Ovarian, Colon, Breast, Lung, Melanoma | Response at 0.001 µg/mL (approx. 3.4 nM) | [1] |
| Illudin S | HL-60 | Myeloid Leukemia | 3 | [7] |
In Vivo Efficacy: Preclinical Xenograft Models
The antitumor activity of this compound has been demonstrated in preclinical xenograft models of non-Hodgkin's lymphoma.
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Key Findings | Reference(s) | |---|---|---|---|---| | This compound | JeKo-1 | Mantle Cell Lymphoma | 2 mg/kg or 4 mg/kg, i.v. | Prolonged survival by two-fold compared to vehicle; Increased efficacy over bortezomib and ibrutinib. |[3][4] | | | JeKo-1 (bortezomib/ibrutinib refractory) | Mantle Cell Lymphoma | 4 mg/kg, i.v. | Capable of inhibiting tumor growth in refractory tumors. |[3] | | | OCI-LY1 | High-Grade B-Cell Lymphoma with MYC/BCL2 rearrangement | 4 mg/kg | 99% tumor growth inhibition as a single agent. |[5] |
Mechanism of Action: DNA Damage and Repair Pathways
Acylfulvenes, including this compound, induce DNA damage, primarily through the formation of DNA adducts.[2] This damage triggers a cellular response involving DNA damage repair (DDR) pathways. A key differentiator among acylfulvenes is their dependence on the enzyme PTGR1 for bioactivation. While LP-184 and Irofulven require PTGR1, this compound's activity is independent of PTGR1 expression, making it potentially effective in tumors with low PTGR1 levels, such as hematological malignancies.[3]
The cytotoxicity of acylfulvenes is enhanced in cancer cells with deficiencies in specific DDR pathways, such as Homologous Recombination (HR) and Transcription-Coupled Nucleotide Excision Repair (TC-NER).[2][3] This creates a synthetic lethal interaction, where the drug is particularly effective against cancer cells that have lost a key DNA repair mechanism.
The signaling pathway below illustrates the proposed mechanism of action for acylfulvenes.
Caption: Acylfulvene Mechanism of Action.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability after treatment with acylfulvene derivatives.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of the acylfulvene compound (e.g., this compound) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blotting for DNA Damage Markers
This protocol outlines the general steps for detecting the phosphorylation of key DNA damage response proteins.
-
Cell Lysis: Treat cells with the acylfulvene compound for the desired time points (e.g., 0, 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated H2AX (γH2AX), ATM, Chk1, or Chk2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Western Blotting Experimental Workflow.
Pharmacokinetics
Pharmacokinetic properties are crucial for determining the clinical potential of a drug candidate.
| Compound | Half-life (t1/2) | Cmax | Key Notes | Reference(s) |
| This compound | 40-50 min (in dogs) | ~800 nM (at 0.3 mg/kg in dogs) | Not a substrate or modulator of major CYP-450 enzymes. | [5][8] |
| Irofulven (MGI-114) | ~6 min (in humans) | Dose-dependent | Rapidly cleared from plasma. | [9] |
Conclusion
This compound emerges as a promising next-generation acylfulvene derivative with a distinct pharmacological profile. Its PTGR1-independent mechanism of action broadens its potential applicability to a wider range of cancers, including hematological malignancies where other acylfulvenes may be less effective. The potent in vitro and in vivo efficacy of this compound, particularly in models of non-Hodgkin's lymphoma and in cells with deficient DNA damage repair pathways, underscores its potential as a targeted therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in comparison to other acylfulvenes and existing cancer therapies.
References
- 1. A phase II evaluation of Irofulven (IND#55804, NSC#683863) as second-line treatment of recurrent or persistent intermediately platinum-sensitive ovarian or primary peritoneal cancer: A Gynecologic Oncology Group trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. aacrjournals.org [aacrjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
